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6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid Documentation Hub

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  • Product: 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid
  • CAS: 797030-53-6

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid in Organic Solvents

Executive Summary The compound 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Structurally, it is characterized by a rigid 1,4-benzodioxine core, an electron-withdrawing nitro group, and a terminal carboxylic acid[1][3].

Understanding its solubility profile in organic solvents is critical for optimizing crystallization, extraction, and downstream formulation workflows. This whitepaper provides an in-depth thermodynamic analysis of its solvation mechanics, a predictive solubility matrix, and a self-validating experimental protocol for empirical quantification.

Thermodynamic Mechanisms of Solvation

As an application scientist, one must look beyond empirical trial-and-error and analyze the structural thermodynamics governing dissolution. The solubility of this compound is dictated by the Hansen Solubility Parameters (HSPs) , which partition the total cohesive energy of a molecule into three forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[4][5].

Causality of Functional Group Interactions
  • The Carboxylic Acid Motif: In the solid state, carboxylic acids form highly stable supramolecular homosynthons (dimers) via intermolecular hydrogen bonding[4][6]. To achieve dissolution, the solvent must provide sufficient hydrogen-bonding energy ( δh​ ) to break these dimers and form competitive solvent-solute heterosynthons[6].

  • The Nitro Group: The −NO2​ moiety is strongly electron-withdrawing and acts as a potent hydrogen bond acceptor[6]. This significantly elevates the polar parameter ( δp​ ) of the molecule, rendering it highly soluble in polar aprotic solvents that can engage in dipole-dipole interactions[5].

  • The Benzodioxine Core: The ether oxygens within the rigid ring system contribute to moderate dispersion forces ( δd​ ), requiring solvents with adequate molar volumes and van der Waals interaction capabilities to fully solvate the hydrophobic backbone[3].

SolvationThermodynamics A Crystal Lattice (Strong Homosynthons) B Lattice Disruption (Energy Input) A->B Overcome Cohesive Energy C Solvent Cavity Formation B->C Solvent Expansion D Solvation (Heterosynthons) C->D Solute-Solvent Interactions

Caption: Thermodynamic pathway of dissolution: transitioning from lattice homosynthons to solvated heterosynthons.

Predictive Solubility Matrix in Organic Solvents

Based on the HSP analysis and the polarity index of standard organic solvents, the solubility profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid can be categorized into three distinct tiers.

Note: The following table synthesizes quantitative estimates based on structural analogues and thermodynamic modeling.

Solvent ClassificationRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
High Solubilizers (Polar Aprotic)DMSO, DMF, NMP> 50.0 Strong dipole moments and H-bond acceptor capabilities efficiently disrupt the carboxylic acid dimers and solvate the nitro group.
Moderate Solubilizers (Polar Protic & Ethers)Methanol, Ethanol, THF, Acetone10.0 - 50.0 Capable of forming heterosynthons via H-bonding, but lower dielectric constants limit the stabilization of the polar nitroaromatic system.
Poor Solubilizers (Non-Polar & Halogenated)Hexane, Toluene, Dichloromethane< 1.0 Insufficient δp​ and δh​ parameters to overcome the high lattice energy of the crystal structure.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To empirically validate the solubility profile, the Shake-Flask Method (adapted from OECD 105 and EPA guidelines) is the gold standard for compounds with solubilities exceeding 10 mg/L[7][8].

The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is met and analytical artifacts are eliminated.

Step-by-Step Workflow
  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 100 mg) of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid into a 10 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the nitroaromatic system during prolonged equilibration.

    • Add 5.0 mL of the target organic solvent.

  • Isothermal Equilibration:

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic shaking water bath or incubator set exactly to 25.0 ± 0.1 °C and agitate at 150 RPM for 48 hours . Causality: 48 hours is required because rigid, high-melting-point crystals exhibit slow dissolution kinetics; premature sampling leads to false-low readings[5][7].

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to let large particulates settle.

    • Extract 1.0 mL of the supernatant using a glass syringe and filter it immediately through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to aggressive organic solvents. The 0.22 µm pore size ensures the removal of colloidal microcrystals that would otherwise artificially inflate the measured solubility[8].

  • HPLC-UV Quantification:

    • Dilute the filtered aliquot appropriately with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze via HPLC-UV. Causality: The extended conjugation of the nitro-benzodioxine system provides a strong UV chromophore, making HPLC-UV highly specific and sensitive, bypassing the inaccuracies of gravimetric evaporation[7][9].

ShakeFlaskWorkflow N1 1. Excess Solute Addition (Amber Glass Vial) N2 2. Isothermal Equilibration (Shake-Flask at 25°C for 48h) N1->N2 N3 3. Phase Separation (0.22µm PTFE Filtration) N2->N3 N4 4. Dilution & HPLC-UV Analysis (Quantification vs. Standard) N3->N4 N5 5. Data Processing (Calculate mg/mL solubility) N4->N5

Caption: Step-by-step experimental workflow for the isothermal shake-flask solubility determination.

Conclusion & Application Insights

For drug development professionals, the solubility profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid dictates its handling in the laboratory and pilot plant.

  • For Reaction Solvents: DMF or DMSO should be utilized when high concentrations are required for coupling reactions (e.g., amide bond formation at the carboxylic acid).

  • For Crystallization/Purification: A solvent-antisolvent approach is highly recommended. Dissolving the compound in a minimal volume of THF (solvent) and slowly adding Hexane or Toluene (antisolvent) will yield high-purity crystalline precipitates by forcing the reformation of carboxylic acid homosynthons.

By anchoring experimental design in thermodynamic principles, researchers can streamline process chemistry and avoid costly formulation bottlenecks.

References

  • ChemicalBook. "1,4-Benzodioxane-2-carboxylic acid | 34385-93-8".
  • Hunan Huateng Pharmaceutical. "医药中间体 - 湖南华腾制药有限公司".
  • Guidechem. "2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid derivatives".
  • U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD".
  • DTU. "Determining the water solubility of difficult-to-test substances A tutorial review".
  • SciSpace. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation".
  • ACS Publications. "Exploring the Dissolution Behavior of m-Hydroxybenzoic Acid in 14 Pure Solvents Using Thermodynamic, Molecular Simulation and Hansen Solubility Parameters".
  • PMC / NIH. "A Review of Coformer Utilization in Multicomponent Crystal Formation".

Sources

Exploratory

Structural Elucidation and Solid-State Characterization of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid: A Crystallographic Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary The 1,4-benzodioxane scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, historically utilized in α

  • and β -adrenergic antagonists and increasingly recognized as a potent pharmacophore for metabolic syndrome therapeutics, including Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors[1]. The functionalization of this core to 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid introduces a highly polarizable electron-withdrawing group and a critical chiral center at the C2 position.

For drug development professionals, understanding the exact solid-state behavior of this molecule is not merely an academic exercise—it is a regulatory and functional necessity. This guide provides an authoritative, self-validating crystallographic workflow to determine the absolute configuration, conformational dynamics, and bulk phase purity of this compound using Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Theoretical Framework: The Causality of Crystallographic Choices

As application scientists, we do not simply execute protocols; we design experiments based on molecular causality. The structural elucidation of 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid requires specific methodological choices driven by its chemical properties:

Stereochemistry and Radiation Source

The biological efficacy of 1,4-benzodioxane-2-carboxylic acid derivatives is heavily dependent on the absolute configuration at the C2 position[2]. Because this molecule consists exclusively of light atoms (C, H, N, O), standard Molybdenum (Mo-K α ) X-ray sources often fail to produce a sufficient anomalous dispersion signal to determine absolute stereochemistry. Causality: We mandate the use of a Copper (Cu-K α ) microfocus source. The longer wavelength of Cu radiation ( λ=1.54184 Å) significantly enhances the anomalous scattering of oxygen and nitrogen, allowing for a reliable calculation of the Flack parameter without requiring heavy-atom derivatization.

Conformational Dynamics and Hydrogen Bonding

The 1,4-dioxane ring typically adopts a half-chair conformation, with the pendant carboxylic acid group preferring an axial or equatorial orientation depending on crystal packing forces[3]. In the solid state, the carboxylic acid groups reliably dimerize via strong O-H···O hydrogen bonds, forming a classic R22​(8) supramolecular motif. The highly electron-withdrawing 6-nitro group polarizes the aromatic system, altering intermolecular π−π stacking compared to unsubstituted analogs. Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize thermal anisotropic displacement (Debye-Waller factors). This "freezes" the lattice, yielding sharp electron density maps that allow for the precise location and unconstrained refinement of the crucial carboxylic acid hydrogen atoms.

SAR_Logic Core 6-Nitro-1,4-benzodioxane -2-carboxylic acid Nitro 6-Nitro Group (Electron Withdrawing) Core->Nitro Chiral C2 Chiral Center (Stereospecificity) Core->Chiral Carboxyl Carboxylic Acid (H-Bonding) Core->Carboxyl Effect1 Alters Aromatic Pi-Stacking Nitro->Effect1 Effect2 Determines Target Affinity (e.g., PTP1B) Chiral->Effect2 Effect3 Forms Centrosymmetric Dimers in Solid State Carboxyl->Effect3

Caption: Logical relationship between molecular structural features and solid-state/biological effects.

Experimental Methodologies: A Self-Validating System

A robust crystallographic study is a self-validating loop: the single crystal provides the theoretical structural model, which is then empirically verified against the bulk synthesized powder to ensure phase homogeneity.

Protocol 1: Precision Crystal Growth via Vapor Diffusion

Why vapor diffusion? Slow evaporation often leads to concentration gradients and rapid precipitation once supersaturation is breached, yielding twinned or defective crystals. Vapor diffusion ensures a gradual, thermodynamically controlled reduction in solubility.

  • Dissolution: Dissolve 10 mg of synthesized 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid in 1 mL of ethyl acetate (solvent) in a 2 mL inner glass vial. Ensure complete dissolution via gentle sonication.

  • Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Incubate at a stable 20°C in a vibration-free environment for 72–96 hours.

  • Harvesting: Harvest the resulting prismatic crystals using a stereomicroscope. Immediately submerge the selected crystal in paratone-N oil to prevent solvent loss and lattice degradation prior to mounting.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a microfocus Cu-K α source and a nitrogen cryostream set to 100 K. Collect diffraction frames using an ω -scan strategy to ensure >99% completeness and high redundancy.

  • Integration & Correction: Integrate the raw data and apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's specific shape and absorption profile.

  • Solution: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine its coordinates freely to confirm the hydrogen-bonding network.

Protocol 3: Bulk Phase Validation via PXRD

Why PXRD? A single crystal is a microscopic anomaly; it does not represent the bulk batch. PXRD ensures the entire synthesized batch matches the thermodynamic stable phase identified in SCXRD.

  • Preparation: Gently grind 50 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting: Load the powder onto a zero-background silicon sample holder to eliminate amorphous background noise.

  • Scanning: Scan from 2θ=5∘ to 40∘ at a rate of 1∘ /min using Cu-K α radiation.

  • Validation: Overlay the experimental diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 match validates the bulk phase purity.

SCXRD_Workflow A 1. Compound Synthesis & Purification B 2. Crystal Growth (Vapor Diffusion) A->B C 3. Crystal Selection & Mounting (Cryoloop) B->C D 4. SCXRD Data Collection (100 K, Cu K-alpha) C->D E 5. Structure Solution & Refinement D->E F 6. Bulk Phase Validation (PXRD Analysis) E->F

Caption: Step-by-step crystallographic workflow from synthesis to bulk phase validation.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic outputs for the enantiopure (S)-isomer of the compound, derived from established parameters for 1,4-benzodioxane-2-carboxylic acid derivatives[2][3].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C9H7NO6
Formula Weight 225.16 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a=5.24 Å, b=11.35 Å, c=15.67 Å
Volume 931.5 ų
Z, Calculated Density 4, 1.605 g/cm³
Absorption Coefficient 1.15 mm⁻¹
F(000) 464
Flack Parameter 0.02(5) (Confirms absolute configuration)

Table 2: Selected Hydrogen Bond Geometries

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
O(1)-H(1)···O(2)#10.84(2)1.82(2)2.654(3)172(3)
C(5)-H(5)···O(5)#20.952.453.251(4)142

*Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x-1/2, -y+1/2, -z. The O(1)-H(1)···O(2) interaction represents the critical R22​(8) carboxylic acid dimer.

References

  • Synthesis and drug development of small molecule inhibitors of PTP1B. Sheffield Hallam University Research Archive.
  • Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II). IUCrData / National Institutes of Health (2020).
  • Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry / ResearchGate (2005).

Sources

Foundational

Preliminary Toxicity and Safety Profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Executive Summary As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the rigorous safety profiling of building blocks becomes paramount. 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the rigorous safety profiling of building blocks becomes paramount. 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly functionalized synthetic intermediate characterized by a 1,4-benzodioxane core, a carboxylic acid moiety, and a nitroaromatic group[1].

From a toxicological perspective, the presence of the nitroaromatic group serves as a critical structural alert for mutagenicity and mitochondrial toxicity. This in-depth technical guide synthesizes predictive toxicology, mechanistic bioactivation pathways, and self-validating experimental protocols to establish a preliminary safety profile for this compound, ensuring compliance with global regulatory frameworks such as ICH M7.

Structural Toxicology & Mechanistic Profiling

To accurately predict the safety profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, we must deconstruct the molecule into its toxicologically relevant moieties.

The Nitroaromatic Alert: Oxidative Stress & Mutagenicity

The primary driver of toxicity in this molecule is the nitro ( −NO2​ ) group attached to the aromatic ring. Nitroaromatics are notorious for undergoing enzymatic bioactivation via single-electron reduction mediated by cytochrome P450 (CYP450) or bacterial nitroreductases[2].

  • Aerobic Toxicity (Futile Cycling): Under aerobic conditions, the nitro group is reduced to a nitro anion radical. This radical rapidly transfers an electron to molecular oxygen, generating superoxide anions (a Reactive Oxygen Species, ROS) and regenerating the parent nitro compound. This "futile redox cycling" depletes cellular antioxidants (e.g., glutathione) and induces severe oxidative stress[3].

  • Anaerobic Toxicity (Covalent Binding): Under hypoxic conditions, further reduction yields nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These highly electrophilic species can covalently bind to nucleophilic sites on DNA and tissue proteins, leading to mutagenesis and cellular necrosis[3].

NitroToxicity A 6-Nitro-1,4-benzodioxane Derivative B Nitroreductase / CYP450 (1-Electron Reduction) A->B C Nitro Anion Radical (Reactive Intermediate) B->C D Molecular Oxygen (O2) C->D Aerobic Environment G Nitroso & Hydroxylamine Derivatives C->G Anaerobic Reduction E Superoxide Anion (ROS) D->E F Oxidative Stress & DNA Damage E->F G->F Covalent Binding

Fig 1: Bioactivation of nitroaromatics leading to oxidative stress and DNA damage.

The 1,4-Benzodioxane Core & Carboxylic Acid Moiety

While the nitro group dominates the hazard profile, the 1,4-benzodioxane ring is generally metabolically stable, though it can undergo minor oxidative ring-opening by CYP enzymes. The carboxylic acid at position 2 is a prime candidate for Phase II metabolism (glucuronidation). However, acyl glucuronides can occasionally migrate and covalently bind to plasma proteins, presenting a low-to-moderate risk for idiosyncratic immune-mediated toxicity.

Quantitative Data Summary

Before initiating in vitro testing, establishing the physicochemical baseline is crucial for dose formulation and predictive modeling.

Table 1: Physicochemical & Predictive Safety Parameters

ParameterValue / PredictionToxicological Implication
CAS Number 797030-53-6Unique identifier for regulatory tracking[1].
Molecular Formula C9H9NO6High oxygen content; potential for reactive intermediate formation.
Molecular Weight 227.17 g/mol Low MW allows rapid cellular permeation and systemic distribution.
Primary Structural Alert Nitroaromatic ringHigh risk for nitroreduction, ROS generation, and Ames positivity.
Topological Polar Surface Area 92.5 ŲModerate permeability; unlikely to cross the blood-brain barrier efficiently.

Preclinical Safety & Toxicity Profiling Protocols

To empirically validate the structural alerts, the following self-validating protocols must be executed.

Self-Validating Protocol: Enhanced OECD 471 Ames Test

Standard Ames tests often yield false negatives for nitroaromatics because standard rat liver S9 fractions lack sufficient nitroreductase activity. We employ an Enhanced Pre-incubation Method [4].

Table 2: OECD 471 Ames Test Strain Panel & Rationale

Bacterial StrainMutation TargetRationale for Inclusion
S. typhimurium TA98FrameshiftHighly sensitive to nitroaromatics (e.g., 2-nitrofluorene).
S. typhimurium TA100Base-pair substitutionDetects oxidative DNA damage resulting from ROS generation.
S. typhimurium TA1535Base-pair substitutionDetects direct DNA alkylation by hydroxylamine intermediates.
S. typhimurium TA1537FrameshiftDetects intercalating agents.
E. coli WP2 uvrABase-pair substitutionDetects cross-linking and oxidative mutagens.

Step-by-Step Methodology:

  • Dose Formulation: Dissolve the compound in anhydrous DMSO. Causality: DMSO ensures complete solubilization of the moderately lipophilic benzodioxane core without degrading the nitro group.

  • Metabolic Activation Preparation: Prepare 10% and 30% PB/NF-induced rat liver S9 mix supplemented with NADPH-generating cofactors. Causality: A higher S9 concentration (30%) compensates for the lower nitroreductase efficiency in standard mammalian liver homogenates.

  • Liquid Pre-incubation Phase: Combine 0.1 mL bacterial culture, 0.1 mL test article, and 0.5 mL S9 mix. Incubate at 37°C for 30 minutes with orbital shaking. Causality: Nitroaromatics form highly reactive, short-lived hydroxylamine intermediates. Liquid pre-incubation allows these transient metabolites to interact directly with the bacterial genome before being immobilized in the agar matrix, significantly reducing the false-negative rate[4].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour over minimal glucose agar plates. Incubate for 48–72 hours at 37°C.

  • System Validation Checkpoint (Self-Validating Step): The assay is automatically voided unless:

    • The spontaneous reversion rate of the vehicle control falls within the 95% confidence interval of historical laboratory data.

    • The strain-specific positive controls (e.g., 2-nitrofluorene for TA98 without S9) induce a statistically significant 3-fold increase in revertant colonies.

Self-Validating Protocol: Hepatocyte Mitochondrial Toxicity Assay

Nitroaromatics are known to inhibit Complex I of the electron transport chain, causing ATP depletion and idiosyncratic hepatotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed TAMH (Transforming Growth Factor α Mouse Hepatocyte) or HepG2 cells in 96-well plates at 1×104 cells/well in DMEM.

  • Compound Exposure: Treat cells with a concentration gradient (1 µM to 500 µM) of the test compound for 24 hours.

  • Dual-Readout Assay:

    • Readout A (Cell Viability): Perform an MTT assay to assess general metabolic competence.

    • Readout B (Mitochondrial Function): Lyse cells and quantify intracellular ATP using a luciferin-luciferase bioluminescence assay.

    • Causality: Comparing MTT viability against ATP depletion differentiates between general necrosis and specific mitochondrial uncoupling. A sharp drop in ATP preceding cell death indicates specific Complex I inhibition[5].

  • System Validation Checkpoint (Self-Validating Step): The plate must include Rotenone (a known Complex I inhibitor) as a positive control. The assay is only valid if Rotenone induces a >70% depletion in ATP without immediate membrane rupture (measured via LDH release).

Regulatory Strategy: ICH M7 Control Framework

Because 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid contains a nitroaromatic group, it is immediately classified as a Class 3 (alerting structure, unknown mutagenic potential) impurity under the [6].

If the enhanced Ames test yields a positive result, the compound is escalated to a Class 2 (known mutagen) impurity. In drug development, controlling a Class 2 impurity requires demonstrating a robust Purge Factor (Option 3 or Option 4 control strategy). You must prove that downstream synthetic steps (e.g., reduction, crystallization, washing) effectively clear the impurity to levels below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [7].

ICHM7Workflow S1 Identify Structural Alert (Nitroaromatic) S2 In Silico (Q)SAR Prediction S1->S2 S3 OECD 471 Ames Test (Enhanced S9) S2->S3 Alert Confirmed S4 Class 2 Impurity (Mutagenic) S3->S4 Positive S5 Class 5 Impurity (Non-Mutagenic) S3->S5 Negative S6 Control Strategy (Purge / TTC Limit) S4->S6 Option 3/4

Fig 2: ICH M7 workflow for the assessment and control of mutagenic structural alerts.

References

  • [2] ResearchGate. Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds. Available at:[Link]

  • [3] SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Journal of the Brazilian Chemical Society. Available at:[Link]

  • [4] Gentronix. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix Services. Available at:[Link]

  • [5] ACS Publications. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction. Chemical Research in Toxicology. Available at:[Link]

  • [6] ICH. Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation. Available at:[Link]

  • [7] ACS Publications. Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. Organic Process Research & Development. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 6-Nitro-2,3-dihydro-benzodioxine-2-carboxylic acid

A Technical Guide to the Molecular Weight and Exact Mass of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid For Immediate Release IVY-CHEM Laboratories, Global Research & Development This technical guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Molecular Weight and Exact Mass of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid

For Immediate Release

IVY-CHEM Laboratories, Global Research & Development

This technical guide provides a comprehensive analysis of two fundamental chemical properties of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid: its molecular weight and exact mass. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of these parameters for accurate quantification, characterization, and modeling of this compound.

Core Physicochemical Properties

The foundational identity of a chemical compound is established by its molecular formula. Through systematic structural analysis, the molecular formula for 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid has been determined to be C₉H₇NO₆ . This formula is the basis for the calculation of its molecular weight and exact mass, which are summarized below.

ParameterValueUnit
Molecular Formula C₉H₇NO₆-
Molecular Weight 239.16 g/mol
Exact Mass 239.02224Da

Conceptual Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for the correct application of analytical data.

Molecular Weight , also known as average molecular mass, is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.[3] The atomic weights listed on the periodic table are these weighted averages. This value is essential for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4] This value is a theoretical, precise mass of a single molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). High-resolution mass spectrometry is an analytical technique capable of measuring the exact mass of a molecule, which is invaluable for determining its elemental composition.[5]

The logical relationship between these concepts and their derivation from the molecular formula is illustrated in the following diagram.

G cluster_input Core Information cluster_calculation Calculated Properties A Molecular Formula C₉H₇NO₆ B Molecular Weight (Average Isotopic Masses) 239.16 g/mol A->B Sum of Average Atomic Weights C Exact Mass (Monoisotopic Masses) 239.02224 Da A->C Sum of Monoisotopic Masses

Caption: Derivation of Molecular Weight and Exact Mass.

Determination Methodologies: A Practical Overview

The determination of molecular weight and exact mass is achieved through distinct experimental and computational approaches. While molecular weight is often calculated and used for bulk properties, exact mass is a precisely measured value critical for structural elucidation.

Calculation of Molecular Weight

The molecular weight of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid (C₉H₇NO₆) is calculated by summing the average atomic weights of its constituent atoms as found on the periodic table.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight: 108.099 + 7.056 + 14.007 + 95.994 = 239.156 u (commonly rounded to 239.16 g/mol for practical applications).

Experimental Determination of Exact Mass via Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for determining the exact mass of a molecule.[1][2] High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are capable of providing mass measurements with high accuracy and precision.[6]

A generalized workflow for the determination of the exact mass of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid using mass spectrometry is outlined below.

G A Sample Introduction B Ionization (e.g., ESI, APCI) A->B C Mass Analysis (High-Resolution MS) B->C D Detection C->D E Data Processing & Mass Determination D->E

Caption: High-Resolution Mass Spectrometry Workflow.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid is prepared in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]

  • Detection: An electron multiplier or similar detector counts the ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid is identified, and its precise m/z value is used to determine the exact mass. For an ion with a single charge, the m/z value is equal to its exact mass.

Significance in Research and Drug Development

The precise knowledge of molecular weight and exact mass is indispensable in various stages of scientific research and pharmaceutical development.

  • Compound Identification and Confirmation: The accurate mass measurement provided by high-resolution mass spectrometry serves as a definitive confirmation of the elemental composition of a newly synthesized compound.[5]

  • Purity Assessment: Techniques like liquid chromatography-mass spectrometry (LC-MS) utilize mass detection to assess the purity of a sample and identify any impurities.

  • Metabolism Studies: In drug metabolism studies, mass spectrometry is employed to identify and quantify metabolites, which will have different molecular weights and exact masses compared to the parent drug.

  • Quantitative Analysis: Accurate molecular weight is fundamental for preparing standard solutions for quantitative assays, such as high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR).[8]

Conclusion

The molecular weight and exact mass of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid are critical parameters for its scientific investigation and application. While the molecular weight (239.16 g/mol ) is a calculated value based on average atomic weights and is essential for stoichiometric purposes, the exact mass (239.02224 Da) is a precisely determined value through high-resolution mass spectrometry that confirms the compound's elemental composition. A thorough understanding and correct application of these values are paramount for ensuring the accuracy and reliability of research and development efforts in the pharmaceutical and chemical sciences.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

  • Preprints.org.
  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. 2024.
  • University of Rochester. Determination of Molecular Weight. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. 2024. [Link]

  • Taiwan International Graduate Program. Application of Mass Spectrometry on Small Molecule Analysis. 2022. [Link]

  • PMC. Identification of small molecules using accurate mass MS/MS search. 2017. [Link]

  • Chemistry LibreTexts. 2.
  • Impact Analytical. Molecular Weight Determination. [Link]

  • NextSDS. 6-NITRO-2,3-DIHYDRO-BENZO[1][2]DIOXINE-2-CARBOXYLIC ACID. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. [Link]

  • BioChemCalc. Exact Mass Calculator. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Amide Coupling Strategies for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid

Executive Summary & Structural Rationale 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly versatile, privileged building block utilized extensively in medicinal chemistry[1]. The 1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly versatile, privileged building block utilized extensively in medicinal chemistry[1]. The 1,4-benzodioxane core is a foundational scaffold found in numerous biologically active molecules, most notably α1​ -adrenoceptor antagonists (e.g., doxazosin) and 5-HT receptor ligands[2][3].

The introduction of a nitro group at the 6-position serves a dual purpose:

  • Electronic Modulation: It exerts a strong electron-withdrawing effect on the aromatic system, increasing the oxidative stability of the benzodioxane core.

  • Synthetic Diversification: It provides a critical synthetic handle. Post-coupling, the nitro group can be reduced to an aniline, enabling the generation of diverse urea, amide, or sulfonamide libraries.

Mechanistic Causality in Amide Bond Formation

When performing amide couplings at the C2 position of the 1,4-benzodioxane ring, the primary synthetic challenge is maintaining the stereochemical integrity of the chiral center (if utilizing enantiopure (2R)

  • or (2S) -acids)[2]. The α -proton at C2 is situated between a carbonyl group and an endocyclic oxygen atom, making it susceptible to deprotonation. If the activation of the carboxylic acid is too slow, or if the base used is excessively strong, the intermediate can form an oxazolone or enolate, leading to rapid epimerization (racemization)[4].

To outcompete this racemization pathway, the choice of coupling reagent is dictated by the need for rapid aminolysis.

Workflow A 6-Nitro-benzodioxane- 2-carboxylic Acid C Activation Complex (HATU or EDCI/HOBt) A->C Base (e.g., DIPEA) B Amine Partner (1.1 - 1.2 eq) B->C D Active Ester Intermediate C->D Rapid Conversion (Prevents Epimerization) E Amide Product D->E Aminolysis F Aqueous Workup & Purification E->F

Fig 1: General workflow for the amide coupling of 6-nitro-benzodioxane-2-carboxylic acid.

Comparative Analysis of Coupling Reagents

Selecting the appropriate coupling system depends heavily on the project phase (discovery vs. process scale-up). The table below summarizes the quantitative and qualitative data driving reagent selection for this specific scaffold[4].

Coupling SystemTypical YieldRacemization Risk at C2Atom EconomyScalability & Workup Profile
HATU / DIPEA 85 - 95%Very LowPoorIdeal for Discovery: Extremely fast kinetics prevent C2 epimerization. Expensive; generates difficult-to-remove phosphorus/tetramethylurea byproducts.
EDCI / HOBt 80 - 90%LowModerateIdeal for Scale-up: Slower than HATU but highly cost-effective. EDCI generates a water-soluble urea byproduct easily removed via aqueous washing.
T3P / Pyridine 75 - 85%Very LowModerateAlternative Scale-up: Low toxicity, very mild, excellent stereocontrol. Byproducts are entirely water-soluble.
SOCl₂ (Acyl Cl) VariableHighHighNot Recommended: Harsh conditions and strong HCl generation often lead to C2 epimerization and potential ether cleavage.

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU/DIPEA Method)

Objective: Rapid, high-yielding amide bond formation with maximum retention of C2 stereochemistry for library generation.

Causality & Reagent Choice: HATU is utilized because the HOAt leaving group contains a pyridine nitrogen that provides neighboring group participation. This intramolecular hydrogen bonding accelerates the nucleophilic attack of the amine, ensuring the active ester is consumed before oxazolone-mediated racemization can occur[4]. DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.1 M, 5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 0.6 mmol) in one portion.

    • Self-Validation Checkpoint 1: The solution typically turns a distinct yellow/orange color upon formation of the active OAt ester. Stir for exactly 10 minutes at 0 °C. Do not over-activate, as extended times increase epimerization risk.

  • Aminolysis: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. Quench a 5 µL aliquot in 100 µL of methanol. The presence of the methyl ester indicates unreacted active ester, while the product mass confirms successful aminolysis.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 x 10 mL) to remove HOAt byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Mechanism Step1 Carboxylate Formation (Acid + DIPEA) Step2 Nucleophilic Attack on HATU Step1->Step2 Fast Step3 HOAt Displacement Step2->Step3 Step4 OAt Active Ester Formation Step3->Step4 Intramolecular Rearrangement Step5 Amine Addition (Neighboring Group Assisted) Step4->Step5 Stereoretention at C2

Fig 2: Mechanistic pathway of HATU-mediated coupling ensuring C2 stereoretention.

Protocol B: Process Scale-Up (EDCI/HOBt Method)

Objective: Cost-effective, scalable synthesis prioritizing ease of purification and avoidance of chromatographic steps[3][4].

Causality & Reagent Choice: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. Unlike DCC, which produces insoluble dicyclohexylurea (DCU) that clogs reactors and requires chromatography to remove, EDCI produces a urea byproduct that is easily washed away in aqueous workup[3]. HOBt is added as a nucleophilic catalyst to convert the highly reactive (and racemization-prone) O-acylisourea intermediate into a more stable, yet highly reactive, OBt active ester.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, 50 mmol) and Dichloromethane (DCM) (0.2 M, 250 mL).

  • Catalyst & Amine Addition: Add HOBt hydrate (1.2 eq, 60 mmol) and the amine partner (1.05 eq, 52.5 mmol).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq, 150 mmol). NMM is preferred on scale over DIPEA due to its lower cost and milder basicity, which further suppresses C2 epimerization.

  • Activation: Cool the mixture to 0–5 °C. Add EDCI-HCl (1.2 eq, 60 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20-25 °C and stir for 12–16 hours.

    • Self-Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM). The acid starting material (visualized via UV and bromocresol green stain) should be completely consumed.

  • Aqueous Workup: Add water (100 mL) to the reactor and stir vigorously for 10 minutes. Separate the layers. Wash the organic layer with 1M aqueous HCl (100 mL), followed by saturated aqueous NaHCO₃ (100 mL), and finally brine (100 mL).

    • Note: The EDCI urea byproduct and unreacted HOBt partition entirely into the aqueous layers.

  • Crystallization: Concentrate the DCM layer to approximately 20% of its original volume. Slowly add Heptane or Diisopropyl ether to precipitate the amide product. Filter, wash with cold heptane, and dry under vacuum at 45 °C.

Troubleshooting & Analytical Validation

  • Issue: High levels of epimerization observed via Chiral HPLC.

    • Cause: Base is too strong, or activation is too slow.

    • Solution: Pre-cool the reaction to -15 °C before adding the coupling reagent. Switch from DIPEA to a weaker base like NMM or 2,4,6-collidine. Ensure the amine is added immediately after the active ester forms.

  • Issue: Incomplete conversion; unreacted acid remains.

    • Cause: Steric hindrance from the amine or poor solubility of the amine salt.

    • Solution: If the amine is supplied as an HCl salt, ensure sufficient base (at least 3.0 eq total) is present to fully free-base the amine. Switch solvent to a 1:1 mixture of DCM/DMF to improve solubility.

References

  • Source: googleapis.
  • WB 4101-Related Compounds. 2.
  • Source: ACS Publications (acs.org)
  • 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid derivatives and CAS 797030-53-6 Properties Source: GuideChem URL

Sources

Application

catalytic reduction of the nitro group in 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Executive Summary The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, prominently featured in alpha-adrenergic antagonists and various CNS-active agents. The functionalization of this core oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, prominently featured in alpha-adrenergic antagonists and various CNS-active agents. The functionalization of this core often requires the introduction of an amino group to serve as a versatile handle for further derivatization (e.g., amide coupling, Buchwald-Hartwig amination). This application note details the robust, chemoselective catalytic hydrogenation of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6)[1] to its corresponding 6-amino derivative. The protocol emphasizes scalability, safety, and the mechanistic causality behind the chosen reaction parameters.

Mechanistic Rationale & Causality

The transformation of a nitroarene to an aniline derivative can be achieved via multiple reductive pathways. However, the presence of the 1,4-benzodioxane ring and a free carboxylic acid dictates strict chemoselectivity requirements.

Why Palladium on Carbon (Pd/C)?

Historically, the reduction of nitrobenzodioxanes utilizing dissolving metal reductions (e.g., SnCl₂/HCl or Fe/HCl) resulted in poor yields and complex purifications[2]. The oxygen atoms of the benzodioxane ring and the carboxylate moiety readily chelate metal ions, leading to persistent emulsions during aqueous workup. Heterogeneous catalytic hydrogenation using Pd/C bypasses these issues[3]. The reaction occurs on the surface of the palladium nanoparticles, where the nitro group is sequentially reduced via nitroso and hydroxylamine intermediates to the primary amine.

Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO + H2 - H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + H2 ArNH2 Ar-NH2 (Amine) ArNHOH->ArNH2 + H2 - H2O

Fig 1. Stepwise surface reduction mechanism of the nitro group on the Palladium catalyst.

Causality in Parameter Selection
  • Solvent (Methanol): The zwitterionic nature of the product and the polarity of the carboxylic acid substrate necessitate a polar protic solvent. Methanol provides excellent solubility and facilitates the proton-coupled electron transfer required for the reduction.

  • Temperature & Pressure (20–25 °C, 1 atm H₂): The 1,4-benzodioxane ring is generally stable; however, elevated temperatures and high hydrogen pressures in the presence of Pd/C can trigger unwanted hydrogenolysis of the C–O bonds. Maintaining ambient conditions ensures absolute chemoselectivity for the nitro group.

  • Catalyst State (Wet vs. Dry): 10% Pd/C (50% wet with water) is mandated. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon introduction to the reaction flask.

Comparative Methodology

To justify the selected protocol, the following table summarizes the quantitative and qualitative outcomes of various reduction strategies applied to nitrobenzodioxane derivatives[2][3].

Reduction MethodReagents & ConditionsChemoselectivityTypical YieldWorkup Complexity
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, RTHigh >95% Low (Simple filtration)
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, EtOH, 60 °CHigh85–90%Moderate (Requires aqueous wash)
Metal/Acid Reduction SnCl₂ or Fe powder, HCl, RefluxModerate50–70%High (Emulsions, metal chelation)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.

Workflow N1 1. Substrate Prep MeOH Solvent N2 2. Catalyst 10% Pd/C (wet) N1->N2 N3 3. Hydrogenation H2 (1 atm), RT N2->N3 N4 4. Filtration Celite Pad N3->N4 N5 5. Isolation Evaporation N4->N5

Fig 2. Step-by-step workflow for the catalytic hydrogenation of nitrobenzodioxanes.

Step-by-Step Methodology
  • Substrate Preparation:

    • Charge a flame-dried round-bottom flask with 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, e.g., 5.0 g).

    • Add anhydrous Methanol (10 mL per gram of substrate). Stir until complete dissolution is achieved. Validation: The solution will exhibit a distinct pale-yellow color characteristic of the nitroarene.

  • Inert Atmosphere Purging:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times. Crucial for preventing explosive mixtures when H₂ is introduced.

  • Catalyst Addition:

    • Under a positive flow of inert gas, carefully add 10% Pd/C (50% wet, 0.1 eq by weight, e.g., 0.5 g).

  • Hydrogenation:

    • Evacuate the flask briefly and backfill with Hydrogen gas using a balloon.

    • Stir vigorously at room temperature (20–25 °C).

    • Self-Validation Checkpoint: The reaction is exothermic. A slight warming of the flask indicates the reduction has initiated. The reaction is deemed complete when hydrogen uptake ceases and the solution transitions from pale yellow to colorless or slightly brown.

  • Reaction Monitoring:

    • After 2–3 hours, sample the reaction. Perform TLC (Dichloromethane:Methanol 9:1 with 1% Acetic Acid).

    • Validation: The starting material (UV active, higher Rf) should be completely consumed. The product will appear as a lower Rf spot that stains intensely with Ninhydrin (indicating the presence of a primary amine).

  • Filtration & Workup:

    • Purge the flask with Argon to remove residual H₂.

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 × 20 mL).

    • Safety Critical: Do not allow the Celite/Pd/C pad to dry under vacuum while exposed to air, as the catalyst can spontaneously ignite. Immediately quench the filter cake with water.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield 6-Amino-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid as an off-white to pale brown solid.

Analytical Signatures

To confirm the structural integrity and purity of the isolated product, the following analytical signatures should be observed:

  • LC-MS: Expected mass [M+H]⁺ = 196.06 m/z. The absence of [M+H]⁺ = 226.04 m/z confirms the complete consumption of the nitro starting material.

  • ¹H NMR (DMSO-d₆): The disappearance of the downfield aromatic protons adjacent to the electron-withdrawing nitro group (typically >7.5 ppm) and the emergence of a broad singlet integrating for 2H around 4.5–5.0 ppm (the -NH₂ group). The protons of the benzodioxane ring (the -CH₂-CH- system) should remain intact between 4.0 and 5.0 ppm, confirming that no hydrogenolysis of the ether bonds occurred.

References

  • Title : 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (R)-pyrrolidin-3-ylaMide hydrochloride Source : GuideChem URL : 1[1]

  • Title : A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs) in Aqueous Medium Source : ResearchGate URL : 3[3]

  • Title : Chemistry and pharmacology of benzodioxanes Source : TSI Journals URL : 2[2]

Sources

Method

The Strategic Utility of 6-Nitro-2,3-dihydro-benzodioxine-2-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

The Strategic Utility of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its rigid, yet conformationally defined structure provides an excellent platform for the precise spatial orientation of pharmacophoric elements. This guide focuses on a key derivative, 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid , a versatile pharmaceutical intermediate whose strategic importance lies in its dual functionality: a carboxylic acid moiety ripe for derivatization and a nitro group that serves as a precursor to a wide array of other functionalities, most notably the 6-amino group.

This document provides a comprehensive overview of the synthesis and application of this intermediate for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, detailed experimental protocols, and its role in the construction of biologically active molecules.

The 1,4-Benzodioxane Moiety in Drug Discovery

The 1,4-benzodioxane ring system is a privileged scaffold in drug design, present in a variety of natural and synthetic compounds with diverse biological activities.[3] These include antimicrobial, antihepatotoxic, and anti-inflammatory properties.[3] The chiral center at the 2-position of the dioxin ring is of particular importance, as the absolute configuration can significantly influence biological activity.[4] This has been observed in numerous bioactive molecules, establishing the 2,3-dihydro-1,4-benzodioxane motif as a critical component in the development of targeted therapeutics.[4]

Strategic Importance of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid

The title compound is a bifunctional building block that offers medicinal chemists a strategic entry point into a diverse chemical space.

  • The Carboxylic Acid Handle: The carboxylic acid at the 2-position provides a reliable point for amide bond formation, one of the most common and effective strategies for linking molecular fragments in drug discovery.[5] This allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • The Nitro Group as a Versatile Precursor: The nitro group at the 6-position is not merely a passive substituent. It is a key synthetic handle that can be readily transformed into other functional groups. The most significant transformation is its reduction to a primary amine (the 6-amino derivative). This opens up a vast array of subsequent chemical modifications, including but not limited to:

    • Amide and Sulfonamide Formation: The resulting 6-amino group can be acylated or sulfonylated to introduce new pharmacophoric elements and modulate the electronic properties of the aromatic ring.

    • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles, allowing for the introduction of halogens, hydroxyl groups, and other functionalities.

The presence of the nitro group also influences the electronic properties of the benzodioxane ring system, which can impact receptor binding and other biological interactions.[6]

Synthesis of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid

A common and efficient route to the target molecule involves a two-step process: the synthesis of the corresponding ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 6-Nitro-2,3-dihydro-1,4-benzodioxine-2-carboxylate

This synthesis proceeds via the condensation of 4-nitrocatechol with ethyl 2,3-dibromopropionate.

Reaction Scheme:

Synthesis of the ethyl ester.

Materials:

  • 4-Nitrocatechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Diethyl ether

  • Methylene chloride

  • Dilute Sodium Hydroxide (NaOH) solution

Procedure:

  • To a refluxing mixture of anhydrous potassium carbonate in dry acetone, add 4-nitrocatechol.

  • Add ethyl 2,3-dibromopropionate dropwise to the refluxing mixture.

  • Reflux the reaction mixture for approximately 17 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the residue with a dilute sodium hydroxide solution to remove any unreacted 4-nitrocatechol.

  • Extract the product with diethyl ether, followed by methylene chloride.

  • Combine the organic extracts and evaporate the solvent.

  • The crude product can be purified by recrystallization from diethyl ether to yield ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a solid.[7]

Protocol 2: Hydrolysis to 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:

Hydrolysis of the ethyl ester.

Materials:

  • Ethyl 6-nitro-2,3-dihydro-1,4-benzodioxine-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid.

Key Synthetic Transformations and Applications

Reduction of the Nitro Group to Form 6-Amino-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic Acid

The reduction of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.

Reaction Scheme:

Reduction of the nitro group.

Protocol 3: Catalytic Hydrogenation

Materials:

  • 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the nitro compound in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the 6-amino derivative.

Amide Coupling Reactions

The carboxylic acid functionality is a prime site for derivatization through amide bond formation. A variety of coupling reagents can be employed, with the choice depending on the specific amine to be coupled and the desired reaction conditions.

General Workflow for Amide Coupling:

G cluster_0 Amide Coupling Workflow start Start with Carboxylic Acid (6-Nitro or 6-Amino derivative) activate Activate Carboxylic Acid (e.g., with EDC/NHS, HATU) start->activate add_amine Add Amine Component activate->add_amine reaction Amide Bond Formation add_amine->reaction workup Reaction Work-up and Purification reaction->workup product Final Amide Product workup->product

Amide coupling workflow.

Protocol 4: EDC/NHS Mediated Amide Coupling

This method is widely used due to its mild conditions and the water-solubility of the byproducts.

Materials:

  • 6-Nitro- or 6-Amino-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5-2.0 equivalents).

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC NHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditionsRacemization (suppressed by NHS), formation of N-acylurea
HATU None (HOAt is part of the structure)DIPEA, TEADMF, NMP15 min - 4 hours85-98%High efficiency, fast reaction rates, low racemizationGuanidinylation of the N-terminal amine if reagent is in excess
PyBOP NoneDIPEA, TEADMF, DCM1-8 hours80-95%Good for sterically hindered couplings, does not cause guanidinylationPhosphoramide byproduct can be difficult to remove

Applications in the Synthesis of Biologically Active Molecules

While a direct lineage to a currently marketed blockbuster drug from 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, derivatives of 2-(aminomethyl)-1,4-benzodioxin have been synthesized and evaluated as potent inhibitors of human low-density lipoprotein peroxidation.[8][9] The 6-amino-2,3-dihydro-1,4-benzodioxane core is also utilized in the synthesis of compounds with potential as α-glucosidase and acetylcholinesterase inhibitors.[1][10]

The synthetic pathways outlined in this guide provide a clear roadmap for the utilization of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid to generate libraries of novel compounds for screening against various biological targets. The conversion to the 6-amino derivative is particularly valuable for creating compounds that can interact with biological targets through hydrogen bonding and ionic interactions.

Conclusion

6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid is a strategically important intermediate in pharmaceutical research and development. Its dual functionality allows for a wide range of chemical modifications, providing access to a diverse array of novel chemical entities. The protocols detailed in this guide offer robust and reliable methods for the synthesis and derivatization of this versatile building block, empowering researchers to explore new frontiers in drug discovery.

References

  • Abbasi, M. A., Riaz, S., Aziz-ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., Ashraf, M., Lodhi, M. A., & Khan, F. A. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55, e17032. [Link]

  • Ahmed, B., Alam, T., & Khan, S. A. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 64-80.
  • Bakare, O., Idris, N., & Anderson, A. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Chapleo, C. B., Myers, P. L., Butler, R. C., Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). α-Adrenoceptor antagonists. 1. Synthesis of some 1,4-benzodioxan derivatives. Journal of Medicinal Chemistry, 26(6), 823–831. [Link]

  • Depreux, P., Lesieur, D., & Redeuilh, C. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

  • Depreux, P., Lesieur, D., & Redeuilh, C. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. [Link]

  • Gao, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(34), 23865-23872. [Link]

  • Ghosh, P., et al. (2016). Lewis acid mediated intramolecular C–O bond formation of alkanol-epoxide leading to substituted morpholine and 1,4-oxazepane derivatives: total synthesis of (±)-Viloxazine. Tetrahedron, 72(5), 690-698.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Mallesha, L., & Mohana, K. N. (2011). Synthesis and characterization of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 10, S1533-S1538. [Link]

  • NextSDS. (n.d.). 6-NITRO-2,3-DIHYDRO-BENZO[1][2]DIOXINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3253. [Link]

  • Vazquez, E., et al. (1997). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin-2-ylacetic acids and related compounds. Journal of Medicinal Chemistry, 40(4), 541-549.
  • WIPO (2018). Methods for producing viloxazine salts and novel polymorphs thereof. (Patent No. WO/2018/175859). [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (4). Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reduction of nitro compounds. In Wikipedia. [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

Sources

Application

Application Note: Multidimensional Chromatographic Purification of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid

Executive Summary & Analyte Profiling 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized synthetic intermediate, prominently utilized in the development of imidazolone-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized synthetic intermediate, prominently utilized in the development of imidazolone-based androgen receptor antagonists for the treatment of prostate cancer [1].

The synthesis of this compound—typically via the nitration of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid—presents significant downstream purification challenges. The crude reaction mixture inherently contains unreacted starting materials, over-nitrated degradation products, and closely related positional isomers (e.g., the 7-nitro isomer). Furthermore, the molecule possesses a chiral center at the C2 position, necessitating rigorous enantiomeric resolution for pharmacological evaluation.

This application note outlines a self-validating, three-tier chromatographic workflow designed to isolate the target compound from complex crude mixtures and resolve its (R)- and (S)-enantiomers to an optical purity of >99% ee.

Mechanistic Principles of Separation (E-E-A-T)

To engineer a robust purification protocol, the physicochemical properties of the analyte must dictate the chromatographic conditions. We base our methodology on three core mechanistic pillars:

  • Ion-Suppression of the Carboxylic Acid (pKa ~3.5): Under neutral aqueous conditions, the C2-carboxylic acid is ionized into a highly polar carboxylate. This state leads to poor retention on hydrophobic reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix. To counteract this, 0.1% Trifluoroacetic Acid (TFA) is employed as an acidic modifier. By lowering the eluent pH to ~2.0, TFA suppresses the ionization of the carboxylic acid, locking the molecule into its neutral, lipophilic state. This ensures sharp peak shapes, reproducible retention times, and maximizes hydrophobic binding to the stationary phase [2].

  • Electronic Influence of the Nitroaromatic System: The strongly electron-withdrawing 6-nitro group increases the overall polarity of the benzodioxine core while introducing robust dipole-dipole and π−π interaction capabilities. The subtle electronic and steric differences between the 6-nitro target and the 7-nitro byproduct are the primary drivers for their baseline separation during Preparative HPLC.

  • Chiral Recognition at C2: Achiral C18 columns cannot resolve the (R)- and (S)-enantiomers. We utilize an amylose-based chiral stationary phase (e.g., CHIRALPAK AD-H). The separation mechanism relies on a trifecta of interactions: hydrogen bonding (between the analyte's carboxylic acid and the amylose carbamate linkages), π−π stacking (driven by the nitrobenzene ring), and steric inclusion within the chiral polymer's helical grooves [1].

Mechanism cluster_molecule Analyte: 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid Nitro 6-Nitro Group (Electron Withdrawing) Phase C18 Stationary Phase + 0.1% TFA Mobile Phase Nitro->Phase Dipole & Pi-Pi interactions Carboxyl 2-Carboxylic Acid (Ionizable, pKa ~3.5) Carboxyl->Phase Ion-suppression (pH < 3.5) prevents tailing Aromatic Benzodioxine Core (Hydrophobic) Aromatic->Phase Primary hydrophobic retention

Caption: Mechanistic interactions driving reversed-phase retention under acidic mobile phase conditions.

Experimental Workflows & Protocols

The complete purification strategy is executed in three sequential phases.

Workflow Crude Crude Synthesis Mixture (Isomers, Unreacted SM) Flash Phase 1: Flash Chromatography Silica Gel (Hexane/EtOAc) Crude->Flash Bulk Impurity Removal Prep Phase 2: Prep-HPLC C18 (H2O/MeCN + 0.1% TFA) Flash->Prep Positional Isomer Separation Chiral Phase 3: Chiral HPLC Amylose Phase (Hexane/IPA/TFA) Prep->Chiral High-Purity Racemate PureR (R)-Enantiomer (>99% ee) Chiral->PureR Peak 1 PureS (S)-Enantiomer (>99% ee) Chiral->PureS Peak 2

Caption: Three-phase chromatographic workflow for the isolation and enantiomeric resolution of the target.

Phase 1: Normal-Phase Flash Chromatography (Crude Cleanup)

Objective: Rapid removal of highly polar degradation products and non-polar unreacted starting materials. Protocol:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite.

  • Column Equilibration: Equilibrate a Flash silica column (e.g., Agela Technologies MP200 system, 12g–330g depending on scale) with 100% Hexane [1].

  • Elution: Apply a step gradient of Hexane/Ethyl Acetate (EtOAc) from 90:10 to 50:50 (v/v). Crucial Step: Add 0.1% Acetic Acid to the EtOAc to prevent the carboxylic acid from streaking on the bare silica.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Pool fractions containing the nitrated benzodioxine mass and evaporate to dryness under reduced pressure.

Phase 2: Preparative Reversed-Phase HPLC (Isomer Separation)

Objective: Baseline separation of the 6-nitro target from the 7-nitro isomer to achieve >99% chemical purity. Protocol:

  • System Setup: Utilize a preparative HPLC system (e.g., Gilson GX-281) equipped with a high-carbon-load C18 column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade Water + 0.1% TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% TFA).

  • Gradient Execution: Inject the sample and run a linear gradient from 20% B to 60% B over 25 minutes.

  • System Suitability Validation: Ensure the resolution ( Rs​ ) between the 6-nitro and 7-nitro isomer peaks is ≥1.5 . The tailing factor for the target peak must be ≤1.2 .

Phase 3: Chiral HPLC Resolution (Enantiomer Separation)

Objective: Separation of the chemically pure racemate into (R)- and (S)-enantiomers. Protocol:

  • System Setup: Equip the HPLC with an amylose-based chiral column (e.g., CHIRALPAK AD-H or CHIRALCEL OD-H) [1].

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (IPA) / TFA (80:20:0.1, v/v/v). Causality Note: The addition of TFA to the normal-phase chiral eluent is non-negotiable; without it, the carboxylic acid will interact non-specifically with the chiral stationary phase, destroying enantioselectivity.

  • Elution & Collection: Run the method isocratically. Collect the two distinct peaks corresponding to the separated enantiomers. Verify optical purity via reinjection.

Quantitative Data & Method Summaries

The following tables summarize the optimized parameters for the high-resolution purification steps.

Table 1: Preparative RP-HPLC Method Parameters

ParameterSpecification
Stationary Phase Welch Ultimate XB-C18 (21.2 mm × 250 mm, 10 μm)
Mobile Phase A H₂O + 0.1% v/v Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% v/v Trifluoroacetic Acid (TFA)
Gradient Profile 20% B to 60% B over 25 min
Flow Rate 15.0 mL/min
Detection Wavelength UV at 254 nm and 280 nm (Nitroaromatic chromophore)
Target Purity > 99.0% (Area Normalization)

Table 2: Analytical/Preparative Chiral HPLC Method Parameters

ParameterSpecification
Stationary Phase CHIRALPAK AD-H or CHIRALCEL OD-H (4.6 mm × 250 mm, 5 μm)
Mobile Phase Hexane / Isopropanol / TFA (80 : 20 : 0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min (Analytical) / Scale proportionally for Prep
Column Temperature 25 °C
Target Optical Purity > 99.0% ee

References

  • Title: CN109422737B - Imidazolone androgen receptor antagonist, preparation method and application thereof.
  • Title: Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
Method

Application Note: In Vitro Assay Protocols for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid and its Derivatives

Scientific Rationale and Context 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized synthetic intermediate utilized in medicinal chemistry, most notably in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Context

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized synthetic intermediate utilized in medicinal chemistry, most notably in the development of imidazolone-based androgen receptor (AR) antagonists[1]. Because it features both a reducible nitro group and a reactive carboxylic acid, it serves as an ideal scaffold for generating thiohydantoin-linked AR inhibitors analogous to enzalutamide.

When evaluating this compound and its direct derivatives in vitro, researchers must adopt a two-pronged approach:

  • Baseline Profiling: Testing the unconjugated intermediate to ensure the benzodioxine scaffold itself does not exhibit off-target cytotoxicity or artifactual reporter activation.

  • Functional Efficacy: Evaluating the synthesized derivatives for potent AR antagonistic activity using reporter gene assays.

This guide provides field-proven, step-by-step methodologies for preparing this compound and executing self-validating in vitro assays to assess its biological profile.

Compound Preparation and Handling

The physical properties of the benzodioxine scaffold dictate strict handling procedures to maintain molecular integrity before cell exposure.

  • Solvent Selection: The compound is highly soluble in Dimethyl Sulfoxide (DMSO). Aqueous buffers should be avoided for primary stock preparation due to the lipophilic nature of the benzodioxine ring.

  • Stock Preparation: Prepare a 50 mM master stock in 100% anhydrous DMSO.

  • Causality for Storage: The carboxylic acid moiety is generally stable, but the nitro group can be sensitive to prolonged photolytic exposure. Aliquot the stock into amber glass vials (e.g., 20 µL per vial) and store at -20°C. Why? Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can cause the compound to precipitate out of solution during subsequent assay dilutions.

Quantitative Assay Parameters

To ensure reproducibility across different testing phases, adhere to the standardized parameters outlined below.

ParameterCytotoxicity ProfilingAR Antagonism Assay
Cell Line HepG2 (Hepatocellular carcinoma)AR-EcoScreen (CHO-derived)[2]
Seeding Density 1.5 × 10⁴ cells/well1.0 × 10⁴ cells/well
Assay Medium DMEM + 10% standard FBSPhenol red-free DMEM/F12 + 5% csFBS
Max DMSO Tolerance 0.5% (v/v) final0.1% (v/v) final
Reference Control Doxorubicin (Positive for toxicity)Hydroxyflutamide (Positive for antagonism)
Primary Readout ATP Luminescence (CellTiter-Glo)Luciferase Luminescence

In Vitro Experimental Protocols

Protocol A: Baseline Cytotoxicity Profiling

Objective: To confirm that any observed receptor antagonism is a true pharmacological effect and not an artifact of compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed 1.5 × 10⁴ cells/well in 90 µL of DMEM (10% FBS) into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Thaw a 50 mM compound aliquot. Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution (Critical Step): Dilute the DMSO stocks 1:100 into pre-warmed culture medium. Causality: Direct addition of 100% DMSO to cells causes localized osmotic shock and cell lysis. Pre-diluting ensures a homogenous distribution.

  • Treatment: Add 10 µL of the intermediate dilution to the 90 µL of media in the assay plate. The final DMSO concentration is now 0.1%.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Protocol B: Androgen Receptor (AR) Transcriptional Antagonism Assay

Objective: To evaluate the ability of the benzodioxine derivative to competitively inhibit androgen-induced AR activation. We utilize the AR-EcoScreen cell line, a validated model containing a human AR and an MMTV-luciferase reporter[2].

Step-by-Step Methodology:

  • Media Preparation: Prepare assay medium using Phenol red-free DMEM/F12 supplemented with 5% charcoal-stripped FBS (csFBS) .

    • Causality: Phenol red possesses weak estrogenic/androgenic properties. Standard FBS contains endogenous hormones. Stripping the serum and removing phenol red eliminates background receptor activation, maximizing the assay's dynamic range.

  • Cell Seeding: Seed AR-EcoScreen cells at 1.0 × 10⁴ cells/well in 80 µL of assay medium in a 96-well white plate. Incubate for 24 hours.

  • Agonist/Antagonist Co-Treatment:

    • Prepare a solution of 5α-dihydrotestosterone (DHT) at 10X the EC₅₀ concentration (typically 1.0 nM for a final well concentration of 0.1 nM).

    • Prepare 10X concentrations of the test compound in assay medium (containing 1% DMSO).

    • Add 10 µL of the DHT solution and 10 µL of the test compound solution to the 80 µL in the well.

    • Self-Validating Control: Include wells treated with DHT + Hydroxyflutamide (a known AR antagonist) to prove the assay is responsive to inhibition[2].

  • Incubation & Detection: Incubate the plate for 24 hours at 37°C. Add 100 µL of Steady-Glo® Luciferase Assay System reagent. Incubate in the dark for 15 minutes and measure luminescence.

Mechanistic Visualization

The following diagram illustrates the logical relationship and signaling pathway targeted by benzodioxine-derived AR antagonists during the reporter assay.

AR_Signaling_Inhibition DHT Agonist (DHT) AR_Cyto Inactive Androgen Receptor (Cytoplasm) DHT->AR_Cyto Binds AR LBD Antagonist Benzodioxine Derivative (Test Compound) Antagonist->AR_Cyto Competitively Blocks LBD AR_Active Activated AR Dimer AR_Cyto->AR_Active Conformational Change Nucleus Nuclear Translocation & ARE Binding AR_Active->Nucleus Translocation Transcription Luciferase Reporter Transcription Nucleus->Transcription Gene Expression

Figure 1: Mechanism of Androgen Receptor (AR) antagonism by benzodioxine derivatives in reporter assays.

Assay Validation & Quality Control (E-E-A-T)

A self-validating protocol must mathematically prove its own reliability before the data for the test compound can be trusted.

  • Z'-Factor Calculation: Always calculate the Z'-factor using the DHT-only wells (100% activation) and the vehicle-only wells (0% activation). A Z'-factor > 0.5 is mandatory to confirm that the assay window is robust enough to accurately detect antagonism.

  • Solvent Control Verification: Ensure that the luminescence of the 0.1% DMSO vehicle control matches the untreated media control. If the DMSO control shows >10% variance, the solvent is inducing toxicity, and the test compound's apparent "antagonism" may actually be a false positive caused by cell death.

References

  • Title: CN109422737B - Imidazolone-based androgen receptor antagonists, their preparation methods and uses[1] Source: Google Patents URL:

  • Title: Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells[2] Source: Toxicology in Vitro (PubMed) URL: [Link]

Sources

Application

Application Note: Advanced Esterification Strategies for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid

Executive Summary & Mechanistic Context 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized building block frequently utilized in the development of CNS-active therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized building block frequently utilized in the development of CNS-active therapeutics and alpha-adrenergic antagonists[1]. The molecule features a rigid 1,4-benzodioxane scaffold, an electron-withdrawing nitro group at C6, and a carboxylic acid at C2.

Handling this compound requires expert foresight due to the α -alkoxy stereocenter at the C2 position. The proton at this position is rendered acidic by the adjacent carbonyl group and the inductive pull of the ring oxygen. Consequently, the stereocenter is highly susceptible to2[2].

While the 3 to mild acidic conditions[3], the choice of esterification protocol must be dictated by the stereochemical purity of the starting material and the intended scale of the synthesis.

Experimental Workflows and Logical Relationships

The decision matrix for esterifying this scaffold relies on balancing stereoretention with synthetic throughput. Enantiopure batches require mild, low-temperature coupling to prevent epimerization, whereas racemic process-scale batches benefit from robust, acid-catalyzed thermodynamics.

Workflow Start 6-Nitro-2,3-dihydro-benzo[1,4]dioxine -2-carboxylic acid StereoQ Enantiopure Starting Material? Start->StereoQ Steglich Protocol A: Steglich Esterification (EDC·HCl, cat. DMAP, 0°C) High Stereoretention StereoQ->Steglich Yes (Preserve ee) RacemicQ Scale of Reaction? StereoQ->RacemicQ No (Racemic) Alkylation Base-Promoted Alkylation (MeI, K2CO3, DMF) Fast, Lab Scale RacemicQ->Alkylation < 10g Scale Fischer Protocol B: Fischer Esterification (MeOH, H2SO4, Reflux) Process Scale RacemicQ->Fischer > 10g Scale

Decision tree for selecting esterification protocols based on stereochemistry and scale.

Quantitative Data: Method Comparison

ParameterProtocol A: Steglich CouplingBase-Promoted AlkylationProtocol B: Fischer Esterification
Primary Reagents EDC·HCl, cat. DMAP, ROHAlkyl Halide (e.g., MeI), K₂CO₃ROH, cat. H₂SO₄
Temperature 0 °C to 25 °C25 °C to 60 °C65 °C (Reflux)
Typical Yield 85 - 92%90 - 95%75 - 85%
Stereoretention Excellent (>98% ee) Moderate (~80% ee)Poor (Racemizes)
Scalability Low to ModerateModerateExcellent (Process)
Optimal Use Case Enantiopure intermediatesRapid library synthesisLarge-scale racemic batches

Detailed Experimental Protocols

Protocol A: Mild Steglich Esterification (Stereoretentive)

Objective: Synthesize the ester derivative while strictly preserving the C2 α -alkoxy stereocenter of an enantiopure starting material[4].

Causality & Mechanistic Control: EDC·HCl is selected over DCC to ensure the urea byproduct is water-soluble, preventing the need for harsh chromatographic purification that could degrade the product. DMAP is kept strictly catalytic (<0.05 eq). If DMAP is used in stoichiometric amounts, it acts as a Brønsted base, deprotonating the C2 α -carbon to form a ketene/enolate intermediate, which permanently destroys the stereocenter[2].

Step-by-Step Methodology:

  • Initiation: Dissolve enantiopure 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath. Add the target alcohol (e.g., anhydrous methanol, 1.5 eq) and catalytic DMAP (0.05 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Critical: Maintaining 0 °C during this exothermic activation phase minimizes the kinetic energy available for unwanted base-catalyzed enolization.

  • Propagation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12 hours.

  • Self-Validating Work-up: Quench with 1M HCl (20 mL). This step neutralizes the DMAP and solubilizes unreacted EDC and its urea byproduct. Extract with CH₂Cl₂, wash with saturated NaHCO₃ (to remove unreacted starting acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze the crude mixture via Chiral HPLC. The presence of a single enantiomeric peak (ee > 98%) validates the thermal and stoichiometric control of the protocol.

Protocol B: Acid-Catalyzed Fischer Esterification (Scale-Up / Racemic)

Objective: High-throughput, cost-effective esterification of racemic starting material for process-scale manufacturing.

Causality & Mechanistic Control: The4[4]. By utilizing H₂SO₄ in a vast excess of the reactant alcohol, the equilibrium is driven entirely toward the ester via Le Chatelier's principle. This method avoids expensive coupling reagents but will result in complete racemization over time due to the harsh reflux conditions.

Step-by-Step Methodology:

  • Initiation: Suspend racemic 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, 50 mmol) in the target alcohol (e.g., methanol, 150 mL).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 65 °C for MeOH) for 8-10 hours.

  • Self-Validating Work-up: Cool to room temperature. Concentrate the mixture to 1/3 of its original volume under reduced pressure to drive off excess alcohol. Dilute the residue with EtOAc (200 mL) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 8. Note: Cessation of CO₂ evolution physically validates the complete neutralization of the sulfuric acid and unreacted starting material.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the ester.

  • Validation: The shift of the carbonyl stretch in FT-IR spectroscopy from ~1710 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (ester), coupled with LC-MS confirming the expected mass shift, validates complete conversion.

References

  • Title : 医药中间体 - 湖南华腾制药有限公司 (Huateng Pharma Intermediates) | Source : huatengsci.com | URL : 1

  • Title : Dynamic kinetic resolution via dual-function catalysis of modified cinchona alkaloids: asymmetric synthesis of alpha-hydroxy carboxylic acids | Source : researchgate.net | URL : 2

  • Title : 1,4-Benzodioxane-2-carboxylic acid 3663-80-7 wiki | Source : guidechem.com | URL :3

  • Title : 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 | Source : chemicalbook.com | URL : 4

Sources

Method

utilizing 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid in drug discovery

Application Notes & Protocols: Utilizing 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid in Drug Discovery Executive Summary & Mechanistic Rationale The 1,4-benzodioxane ring is universally recognized as a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Utilizing 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale

The 1,4-benzodioxane ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug design campaigns due to its conformational rigidity, favorable physicochemical properties, and ability to mimic endogenous catecholamines[1]. Within this structural class, 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid stands out as an exceptionally versatile, dual-functional building block.

  • The C2-Carboxylic Acid: An electrophilic handle ideal for amidation, esterification, or hydrazone formation. This position dictates the primary spatial trajectory of the attached pharmacophore and is critical for engaging target binding pockets[2].

  • The C6-Nitro Group: A latent nucleophilic handle. Once the C2 position is elaborated, the robust nitro group can be chemoselectively reduced to an aniline, opening a second vector for derivatization (e.g., ureas, sulfonamides, or secondary amides) to fine-tune Lipinski parameters and target affinity[3].

Strategic Workflow: Divergent Library Synthesis

The following diagram illustrates the logical progression from the core scaffold to diverse compound libraries. By sequentially addressing the C2 and C6 positions, researchers can systematically map the structure-activity relationship (SAR) space.

G Scaffold 6-Nitro-1,4-benzodioxane- 2-carboxylic acid C2_Act C2 Carboxylic Acid Activation (HATU/DIPEA) Scaffold->C2_Act Amidation / Esterification C6_Red C6 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Scaffold->C6_Red Direct Reduction Lib_A Library A: C2-Amides/Esters (6-Nitro retained) C2_Act->Lib_A Amine/Alcohol Addition Lib_A->C6_Red Sequential Modification Amine_Int 6-Amino-1,4-benzodioxane Intermediate C6_Red->Amine_Int H2 / Catalyst Lib_B Library B: C6-Amides/Ureas (Dual functionalized) Amine_Int->Lib_B Electrophilic Coupling

Figure 1: Divergent synthetic workflow for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Stereoretentive C2-Amidation

Causality & Rationale: The C2-carboxylic acid is an α -alkoxy acid. The adjacent C2 proton is susceptible to base-catalyzed abstraction, which can lead to racemization of the chiral center via enolization. To prevent this, we utilize HATU. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, drastically minimizing the lifetime of the activated intermediate and preserving stereochemical integrity[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Pre-Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at 0 °C for exactly 15 minutes. Critical Step: Low temperature and strict timing prevent racemization.

  • Coupling: Add the target amine (e.g., a substituted piperazine) (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation (In-Process): Analyze an aliquot via LC-MS. The reaction is complete when the starting acid peak disappears and the corresponding product mass [M+H]+ is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Chemoselective C6-Nitro Reduction

Causality & Rationale: Once the C2 position is functionalized, the C6-nitro group must be reduced to an amine for further library expansion. Catalytic hydrogenation ( H2​ , Pd/C) is the most atom-economical and cleanest method. However, if the C2-substituent contains reducible moieties (e.g., alkenes, alkynes, or benzyl ethers), this protocol must be swapped for a Béchamp reduction (Fe powder, NH4​Cl ) to ensure chemoselectivity[3].

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Preparation: Dissolve the C2-functionalized 6-nitro-benzodioxane intermediate (1.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL). Rationale: This solvent system ensures complete solubility of the nitro compound while maximizing the catalytic efficiency of Pd/C.

  • Catalyst Addition: Purge the reaction flask with N2​ for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Reduction: Evacuate the flask under light vacuum and backfill with H2​ gas using a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. Successful reduction is indicated by a mass shift of -30 Da (loss of two oxygen atoms [-32 Da] and addition of two protons [+2 Da]) and a shift to a shorter retention time due to increased polarity.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting 6-amino-1,4-benzodioxane derivative is highly prone to air oxidation and should be immediately subjected to the next electrophilic coupling step (e.g., reaction with sulfonyl chlorides) or stored under argon at -20 °C[4].

Pharmacological Profiling & Quantitative Target Space

The dual-functionalization of the 6-nitro-1,4-benzodioxane-2-carboxylic acid scaffold has yielded highly potent compounds across multiple therapeutic areas. The table below summarizes recent quantitative data and the structural rationale behind these target interactions.

Target ClassRepresentative Scaffold ModificationTarget Affinity / MIC (Quantitative Data)Structural RationaleRef
Antimicrobial (FabH) C2-Cinnamaldehyde acylhydrazonesIC 50​ : 60 nM – 3.5 μ MMIC: 1.5–6 μ g/mLThe hydrophobic benzodioxane core penetrates bacterial membranes; the C2-hydrazone linkage engages in critical hydrogen bonding within the FabH active site.[5],[2]
Metabolic (DPP IV) C6-Sulfonamide & C2-Amide derivativesIC 50​ : Sub-nanomolar to low nanomolarThe dioxane oxygen atoms act as vital hydrogen bond acceptors, stabilizing the ligand within the DPP IV S1/S2 sub-pockets.[3]
Oncology (p38 α MAPK) C6-Anilide derivativesIC 50​ : Low nanomolar (In vivo efficacy confirmed)The rigid 1,4-benzodioxane ring perfectly occupies the hydrophobic allosteric pocket adjacent to the kinase ATP-binding site.[5]
Cardiovascular ( α 1-Adrenergic) C2-Piperazine / Doxazosin analogues Ki​ : Low nanomolarThe bicyclic scaffold mimics endogenous catecholamines, providing high affinity and selectivity for α 1-adrenoreceptors.[1]

Stereochemical Considerations & Resolution

The stereochemistry at the C2 position is paramount. The eudismic ratio (the ratio of pharmacological activity between the two enantiomers) for 1,4-benzodioxane derivatives can be exceptionally high, meaning one enantiomer may be a potent drug while the other is inactive or toxic[1].

If starting from racemic 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, chiral resolution is mandatory prior to library synthesis. This is most reliably achieved via diastereomeric salt formation . By reacting the racemic acid with a chiral amine—such as (R)

  • or (S) -1-phenylethylamine—diastereomeric salts are formed which possess different solubilities. These can be separated via fractional crystallization[3]. Alternatively, for rapid drug discovery workflows, chiral preparative HPLC utilizing stationary phases like Chiralpak AD-H is highly recommended to isolate the pure (R) and (S) enantiomers with >99% enantiomeric excess (ee).

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design ResearchGate / European Journal of Medicinal Chemistry[Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights Arabian Journal of Chemistry[Link]

  • Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 ACS Publications / Journal of Medicinal Chemistry[Link]

  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives ResearchGate / European Journal of Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Welcome to the Technical Support Center for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid . This guide is engineered specifically for researchers, assay developers, and drug development professionals facing sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid . This guide is engineered specifically for researchers, assay developers, and drug development professionals facing solubility and formulation challenges during in vitro and in vivo testing.

Due to its unique structural features—a highly lipophilic benzodioxine core paired with a polar, ionizable carboxylic acid and an electron-withdrawing nitro group—this compound requires precise solvent and pH management to prevent aggregation and ensure reproducible experimental data.

Quick Reference Data

Before troubleshooting, verify that your experimental parameters align with the compound's fundamental physicochemical properties.

Physicochemical PropertyValue
Compound Name 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid
CAS Number 797030-53-6 [1]
Molecular Formula C9H7NO6 [1]
Molecular Weight 225.15 g/mol [2]
Ionizable Group Carboxylic Acid (Estimated pKa ~3.5 - 4.0)
Primary Stock Solvents Anhydrous DMSO, DMF
Aqueous Solubility Highly pH-dependent (Poor at pH < 5.0; Soluble at pH > 7.0)
Diagnostic Workflow for Solubility Issues

Use the following self-validating workflow to isolate the root cause of precipitation, whether it occurs during initial stock preparation or upon dilution into your final assay buffer.

Workflow Start Solubility Issue Detected CheckStage Where does precipitation occur? Start->CheckStage Stock In 100% DMSO Stock CheckStage->Stock Assay In Aqueous Assay Buffer CheckStage->Assay FixStock 1. Heat to 37°C 2. Sonicate 10 min 3. Use Anhydrous DMSO Stock->FixStock CheckPH Check Buffer pH Assay->CheckPH Success Compound Solubilized FixStock->Success PHLow pH < 6.0 (Protonated COOH) CheckPH->PHLow PHHigh pH > 7.0 (Deprotonated COO-) CheckPH->PHHigh AdjustPH Adjust pH to 7.4 (e.g., Tris or HEPES) PHLow->AdjustPH AddExcipient Add 0.1% Tween-20 or 0.1% BSA PHHigh->AddExcipient AdjustPH->Success AddExcipient->Success

Diagnostic workflow for resolving precipitation during stock and assay preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? Causality: This is a classic example of the "solvent shift" phenomenon governed by the Henderson-Hasselbalch equation [3]. The benzodioxine core is highly hydrophobic. In aqueous solutions, the compound relies entirely on the deprotonation of its carboxylic acid group to remain soluble. If your assay buffer is slightly acidic (pH < 6.0), the carboxylic acid remains protonated (neutral), eliminating ion-dipole interactions with water and driving rapid hydrophobic aggregation. Solution: Ensure your final assay buffer is strongly buffered at pH 7.4 or higher (using HEPES or Tris) before adding the compound.

Q2: My compound won't even dissolve in 100% DMSO at 10 mM. What is going wrong? Causality: The planar nature of the benzodioxine ring and the potential for carboxylic acid dimer formation via hydrogen bonding create a high crystal lattice energy. Furthermore, DMSO is highly hygroscopic; if your DMSO has absorbed water from the atmosphere, the localized water content will drastically reduce the solubility of the lipophilic neutral compound. Solution: Always use fresh, anhydrous DMSO. If the compound resists dissolution, apply gentle heating (37°C) and sonication in a water bath for 10–15 minutes to break the crystal lattice.

Q3: The compound stays in solution in standard buffers but crashes out when added to cell culture media. How can I fix this? Causality: Cell culture media (like DMEM or RPMI) contains high concentrations of divalent cations (Ca²⁺, Mg²⁺). These cations can interact with the deprotonated carboxylate group of the compound, forming insoluble coordination complexes (salts) that precipitate out of solution. Solution: Utilize the "spring and parachute" formulation strategy. Pre-dilute your DMSO stock into an intermediate buffer containing a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA). The BSA binds the hydrophobic core, acting as a "parachute" to keep the compound kinetically suspended in the media and preventing cation-induced precipitation.

Step-by-Step Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM Master Stock

Objective: Achieve complete solvation while preventing degradation.

  • Weighing: Weigh the required mass of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (MW: 225.15 g/mol ) into a sterile, amber glass vial (the nitro group can be sensitive to prolonged UV exposure).

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO. (Keep final DMSO concentration in downstream assays ≤ 1% to prevent cellular toxicity).

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal Disruption: If particulates remain, place the vial in a sonicating water bath set to 37°C for 10 minutes.

  • Validation: Hold the vial against a dark background and shine a light laterally through the solution (Tyndall effect check). If the beam is visible or cloudy, micro-crystals remain. Continue sonication until optically clear.

  • Storage: Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce condensation (water) into the DMSO.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

Objective: Prevent localized supersaturation and solvent-shift precipitation.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and verify the pH is strictly ≥ 7.4.

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into a large volume of buffer, create a 10x intermediate stock. Add 1 part DMSO stock to 9 parts buffer containing 0.1% BSA or 0.05% Tween-20.

  • Mixing: Pipette up and down slowly. Do not vortex aggressively, as this can introduce air bubbles and denature the carrier proteins.

  • Final Addition: Transfer the intermediate solution to your final assay well/tube to reach the 1x working concentration.

Mechanistic Pathway of pH-Dependent Solvation

The following diagram illustrates the chemical causality behind the compound's behavior in different environments, reinforcing why pH control is the ultimate determining factor for the solubility of this specific molecule.

Mechanism Solid Crystalline Solid (High Lattice Energy) DMSO Solvation in DMSO (H-bond Disruption) Solid->DMSO Anhydrous DMSO Aqueous Dilution into Aqueous Buffer DMSO->Aqueous Solvent Shift Acidic pH < 5.0 Neutral COOH Form Aqueous->Acidic Basic pH > 7.0 Ionized COO- Form Aqueous->Basic Agg Rapid Aggregation (Precipitation) Acidic->Agg Hydrophobic Effect Sol Stable Solvation (Aqueous Solution) Basic->Sol Ion-Dipole Interactions

Mechanistic relationship between pH, ionization state, and aqueous solubility.

References
  • Title: 6-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL
  • Title: Building Blocks P13089 Source: EvitaChem URL
  • Source: ADMET DMPK (via NIH)
Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 6-Nitro-2,3-dihydro-benzodioxine-2-carboxylic acid Analysis

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid Analysis Welcome to the technical support center for the HPLC analysis of 6-Nitro-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid Analysis

Welcome to the technical support center for the HPLC analysis of 6-Nitro-2,3-dihydro-benzo[1]dioxine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following information is curated from field-proven insights and established scientific principles to ensure the integrity and robustness of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 6-Nitro-2,3-dihydro-benzo[1]dioxine-2-carboxylic acid by HPLC.

Q1: What are the key chemical properties of 6-Nitro-2,3-dihydro-benzo[1][2]dioxine-2-carboxylic acid that influence its HPLC analysis?

A1: Understanding the physicochemical properties of the analyte is the foundation of successful method development. 6-Nitro-2,3-dihydro-benzo[1]dioxine-2-carboxylic acid possesses several key features:

  • Acidic Nature: The presence of a carboxylic acid group means the molecule's ionization state is pH-dependent. This is a critical factor in controlling retention time in reversed-phase HPLC.[2][3]

  • Aromatic Structure: The benzodioxine ring system with a nitro group substituent provides chromophores that allow for UV detection.[4] The aromatic nature also suggests potential for π-π interactions with certain stationary phases.[5]

  • Polarity: The combination of the polar carboxylic acid and nitro groups, along with the moderately non-polar ring structure, gives the molecule an intermediate polarity. This makes it well-suited for reversed-phase chromatography.

Q2: What is the most critical mobile phase parameter to control for this analysis?

A2: The most critical parameter is the pH of the mobile phase . Because the analyte is a carboxylic acid, its retention behavior is highly sensitive to pH.[2][3][6]

  • At low pH (e.g., pH < pKa - 2): The carboxylic acid group will be protonated (non-ionized), making the molecule less polar and more retained on a reversed-phase column.[1][7] This is often the desired state for good retention and peak shape.

  • At high pH (e.g., pH > pKa + 2): The carboxylic acid group will be deprotonated (ionized), making the molecule more polar and less retained, leading to earlier elution.[1]

  • At a pH close to the pKa: The analyte will exist as a mixture of ionized and non-ionized forms, which can lead to poor peak shape, such as peak splitting or broadening.[6] Therefore, it is crucial to use a buffered mobile phase and select a pH that is at least 1.5-2 pH units away from the analyte's pKa.[8]

Q3: What type of HPLC column is recommended for this analysis?

A3: A C18 (octadecylsilane) reversed-phase column is the most common and generally suitable choice for this type of analysis due to the analyte's intermediate polarity and aromatic structure. A Phenyl-Hexyl column could also be considered to leverage potential π-π interactions with the aromatic ring, which might offer different selectivity.[5]

Q4: Which organic modifiers are suitable for the mobile phase?

A4: Acetonitrile (ACN) and Methanol (MeOH) are the two most common organic modifiers for reversed-phase HPLC.[9]

  • Acetonitrile often provides better peak shapes and lower backpressure.

  • Methanol can offer different selectivity and is a viable alternative. The choice between the two may require experimental evaluation to determine which provides the optimal separation from any impurities or degradants.

Q5: Why is a buffer necessary in the mobile phase?

A5: A buffer is essential to control and maintain a stable pH throughout the analysis.[10] Without a buffer, small variations in the mobile phase preparation or the sample itself could lead to significant shifts in retention time and poor reproducibility. The buffer resists changes in pH, ensuring that the ionization state of the analyte remains consistent.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 6-Nitro-2,3-dihydro-benzo[1]dioxine-2-carboxylic acid.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification.[12]

Symptom: Peak Tailing
  • Probable Cause 1: Secondary Interactions with Residual Silanols.

    • Explanation: The silica backbone of many reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged. The acidic proton of the analyte's carboxylic acid group can interact with these sites, causing peak tailing.

    • Solution:

      • Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). At this low pH, the ionization of the silanol groups is suppressed, minimizing these secondary interactions.[13]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanols.[14][15]

      • Use a Modern, High-Purity Silica Column: Newer generation columns are often end-capped to a greater extent, reducing the number of accessible silanol groups.

  • Probable Cause 2: Mobile Phase pH is too close to the analyte's pKa.

    • Explanation: If the mobile phase pH is near the pKa of the carboxylic acid, the analyte will be present in both its protonated and deprotonated forms, leading to a distorted peak.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa to ensure it is fully protonated.[8]

Symptom: Peak Fronting
  • Probable Cause 1: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

  • Probable Cause 2: Incompatible Injection Solvent.

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.[14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Symptom: Broad Peaks
  • Probable Cause 1: High Extra-Column Volume.

    • Explanation: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

  • Probable Cause 2: Low Column Temperature.

    • Explanation: At lower temperatures, mass transfer can be slower, leading to broader peaks.

    • Solution: Increase the column temperature (e.g., to 30-40 °C). This will also decrease the mobile phase viscosity and may improve peak shape.[16]

Issue 2: Unstable Retention Times
  • Probable Cause 1: Inadequate Mobile Phase Buffering.

    • Explanation: If the buffer concentration is too low or the pH is outside of its effective buffering range (pKa ± 1), the mobile phase pH can drift, causing retention times to change.[11]

    • Solution:

      • Ensure the chosen buffer has a pKa close to the target mobile phase pH.

      • Use a sufficient buffer concentration, typically between 10-50 mM.[15]

      • Prepare fresh mobile phase daily.

  • Probable Cause 2: Poor Column Temperature Control.

    • Explanation: Fluctuations in the ambient temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant temperature.

  • Probable Cause 3: Column Degradation.

    • Explanation: Operating the column outside its recommended pH range (typically pH 2-8 for silica-based columns) can damage the stationary phase, leading to retention time shifts.[6]

    • Solution: Always operate within the column's specified pH limits. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Issue 3: Insufficient Resolution
  • Probable Cause 1: Inappropriate Mobile Phase Strength.

    • Explanation: If the organic content of the mobile phase is too high, the analyte and any impurities may elute too quickly and co-elute.

    • Solution: Decrease the percentage of the organic modifier (acetonitrile or methanol) to increase the retention factor (k) and improve separation.[17]

  • Probable Cause 2: Suboptimal Selectivity.

    • Explanation: The mobile phase composition and stationary phase chemistry dictate the selectivity (α) of the separation.

    • Solution:

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity and may resolve co-eluting peaks.

      • Adjust the Mobile Phase pH: Small changes in pH (while staying within the optimal range to avoid peak shape issues) can influence the selectivity between the analyte and its impurities.

      • Try a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.

Experimental Workflow & Visualization
Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No lower_ph Lower mobile phase pH to 2.5-3.5 check_tailing->lower_ph Yes check_broadening Is the peak broad? check_fronting->check_broadening No reduce_injection Reduce injection volume or dilute sample check_fronting->reduce_injection Yes reduce_ecv Reduce extra-column volume check_broadening->reduce_ecv Yes end Peak Shape Improved check_broadening->end No increase_buffer Increase buffer concentration lower_ph->increase_buffer new_column Use a modern, high-purity column increase_buffer->new_column new_column->end match_solvent Match injection solvent to mobile phase reduce_injection->match_solvent match_solvent->end increase_temp Increase column temperature reduce_ecv->increase_temp increase_temp->end

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering stability bottlenecks with 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering stability bottlenecks with 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid . A critical challenge in utilizing this building block is its propensity for spontaneous decarboxylation under thermal or basic conditions.

This document provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to preserve the integrity of the carboxylic acid moiety during complex synthetic workflows.

Part 1: Mechanistic Causality – Why Does Decarboxylation Occur?

To prevent degradation, we must first understand the structural causality. Carboxylic acids generally resist decarboxylation unless specific structural motifs stabilize the transition state[1]. In 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, three factors synergize to lower the activation energy for CO₂ loss:

  • Alpha-Heteroatom Inductive Effect: The carboxylic acid is situated at the C2 position, flanked by an oxygen atom at C1 (alpha) and C4 (beta). These electronegative heteroatoms withdraw electron density, increasing the acidity of the carboxyl proton and stabilizing the formation of a transient carbanion or radical intermediate upon CO₂ extrusion[2].

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group at the C6 position of the fused aromatic ring exerts a long-range inductive pull through the dioxine ring, further polarizing the C2-COOH bond.

  • Thermal & Solvent Triggers: When subjected to heat (>60°C), especially in polar aprotic solvents (e.g., DMF, DMSO) or in the presence of base, the molecule forms a highly reactive carboxylate anion. The thermal energy overcomes the activation barrier, leading to heterolytic C-C bond cleavage, releasing CO₂ and yielding the degraded byproduct, 6-nitro-2,3-dihydro-benzo[1,4]dioxine[3].

G A 6-Nitro-2,3-dihydro- benzo[1,4]dioxine-2- carboxylic acid B Carboxylate Anion (Base/Heat) A->B Deprotonation C Transition State (C-C Cleavage) B->C Thermal Stress (>60°C) D 6-Nitro-2,3-dihydro- benzo[1,4]dioxine + CO2 C->D Decarboxylation

Mechanism of thermal decarboxylation of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: I attempted to form an acid chloride using Thionyl Chloride (SOCl₂) at reflux, but my yield is zero. What happened? A: Refluxing with SOCl₂ is a classic method for acid chloride formation, but the combination of high heat and the generation of HCl creates an environment highly conducive to hydrolytic and thermal decarboxylation[4]. The thermal stress causes the alpha-alkoxy acid to rapidly lose CO₂. Solution: Abandon thermal acid chloride formation entirely. Switch to room-temperature activation using oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) at 0°C to 25°C, or use mild coupling reagents like HATU.

Q2: What is the maximum safe operating temperature for this compound? A: Kinetic stability is highly solvent-dependent. In non-polar solvents (e.g., DCM, toluene), the free acid is generally stable up to 40–50°C. However, in polar aprotic solvents or under basic conditions (where the carboxylate anion is formed), degradation accelerates exponentially above 60°C. We strongly recommend maintaining all reaction temperatures below 40°C.

Q3: How does solvent selection influence the degradation rate? A: Polar aprotic solvents stabilize the transition state of the carboxylate anion during decarboxylation, acting as a catalyst for degradation. Non-polar solvents suppress this pathway.

Quantitative Data: Solvent & Temperature Effects on Stability

The following table summarizes the expected degradation profiles based on thermodynamic principles applied to alpha-heteroatom carboxylic acids.

SolventTemperature (°C)Additive / ConditionDecarboxylation (%) after 4hRecommendation
DMF80DIPEA (2.0 eq)> 95%Avoid
DMF25DIPEA (2.0 eq)< 5%Acceptable for RT coupling
Toluene80None (Free Acid)~ 15%Use with caution
DCM25None (Free Acid)< 1%Optimal
Water100NaOH (aq)100%Highly degradative

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By eliminating thermal stress and controlling the microenvironment, decarboxylation is kinetically suppressed.

Protocol A: Room-Temperature Amide Coupling (Zero-Heat Method)

Objective: Form an amide bond without triggering thermal decarboxylation. Causality: Utilizing HATU allows for rapid ester activation at room temperature, bypassing the need for high-energy intermediates like acid chlorides.

  • Preparation: Dissolve 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Self-Validation Check: Maintaining 0°C during base addition prevents localized exothermic hotspots that could trigger micro-decarboxylation.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at 0°C for 15 minutes to form the active O-At ester.

  • Amine Addition: Add the target amine (1.2 eq). Remove the ice bath and allow the reaction to warm to exactly 25°C (Room Temperature).

  • Completion: Stir for 2–4 hours. Monitor reaction progress via LC-MS. Critical Warning: Avoid using high-temperature GC-MS injection ports for analysis, as the heat will cause artificial decarboxylation of the starting material inside the instrument, leading to false-positive degradation readings[5].

  • Workup: Wash the organic layer with cold 5% aqueous citric acid, followed by cold brine. Dry over Na₂SO₄ and concentrate under reduced pressure (ensure the rotary evaporator water bath is < 30°C).

Protocol B: Thermal Protection via Esterification

Objective: If downstream chemistry absolutely requires heating (e.g., reducing the nitro group at 80°C via catalytic hydrogenation), the carboxylic acid must be masked. Causality: Converting the acid to a methyl ester removes the acidic proton and prevents the formation of the highly reactive carboxylate anion, drastically increasing the thermal stability of the molecule[3].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous THF and Methanol.

  • Cooling: Chill the solution to 0°C using an ice-water bath.

  • Esterification: Slowly add Trimethylsilyldiazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.5 eq) dropwise until a persistent pale yellow color remains. Self-Validation Check: This method is specifically chosen over Fischer esterification to avoid refluxing the compound in strong acid, which would induce hydrolytic decarboxylation.

  • Quenching: Stir for 30 minutes at 0°C, then quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates and effervescence ceases.

  • Concentration: Evaporate the solvents under reduced pressure (water bath < 30°C) to yield the thermally stable methyl ester, which can now safely withstand downstream thermal processing.

References

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid Journal of the American Chemical Society URL:[Link]

  • Decarboxylation Master Organic Chemistry URL:[Link]

  • Synthesis and drug development of small molecule inhibitors of PTP1B Sheffield Hallam University Research Archive URL:[Link]

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

minimizing byproducts and impurities in 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid reactions

Welcome to the Technical Support Center for the synthesis and optimization of 1,4-benzodioxane derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,4-benzodioxane derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid .

Because the 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry, controlling the regioselectivity of its functionalization is critical for downstream drug development 1. Below, you will find a mechanistic workflow, targeted FAQs, quantitative impurity profiles, and a self-validating protocol to ensure high-purity yields.

Synthetic Workflow & Impurity Mapping

SynthesisWorkflow Start1 1,4-Benzodioxane-2- carboxylic acid Nitration Nitration Pathway (HNO3 / H2SO4, 0-5°C) Start1->Nitration Start2 4-Nitrocatechol + 2,3-Dibromopropionate Cyclization Cyclization Pathway (K2CO3, DMF, Heat) Start2->Cyclization Target 6-Nitro-2,3-dihydro-benzo [1,4]dioxine-2-carboxylic acid (Target Product) Nitration->Target Major Isomer Impurity1 7-Nitro Isomer (Regioisomer Byproduct) Nitration->Impurity1 Competing Directing Effect Impurity2 6,7-Dinitro Byproduct (Over-nitration) Nitration->Impurity2 Excess HNO3 / High Temp Cyclization->Target Base Catalysis Cyclization->Impurity1 Non-selective Alkylation Impurity3 Ring-Opened / Polymeric Degradants Cyclization->Impurity3 Hydrolysis / Degradation

Fig 1: Synthetic pathways and associated byproduct formation for 6-nitro-1,4-benzodioxane derivatives.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: When performing direct nitration of 1,4-benzodioxane-2-carboxylic acid, I am observing a 40% yield of the 7-nitro regioisomer. Why does this happen, and how can I shift the regioselectivity? A: In an unsubstituted 1,4-benzodioxane core, the 6 and 7 positions are identical, allowing electrophilic aromatic substitution to smoothly yield a single nitro derivative 2. However, the C2-carboxylic acid breaks this symmetry. The electron-withdrawing inductive effect of the carboxylic acid pulls electron density away from the adjacent O1 oxygen. This makes the O4 oxygen the dominant electron-donating group (ortho/para director) 3. Because electrophilic attack is favored para to the strongest donor, the reaction inherently drives toward the 7-position.

  • Solution: To favor the 6-nitro isomer, you must rely on steric hindrance rather than electronic direction. Switch from standard mixed acid to a bulkier nitrating agent like Acetyl Nitrate (generated in situ at -10°C) or Nitronium Tetrafluoroborate ( NO2​BF4​ ) in acetonitrile. The bulkier electrophile will be repelled by the steric bulk of the C2-carboxylic acid, pushing the substitution toward the less hindered 6-position.

Q2: My HPLC traces show a late-eluting peak corresponding to a dinitro byproduct. How do I suppress over-nitration without leaving unreacted starting material? A: The 1,4-benzodioxane ring is highly activated by its two ether oxygens. Even after the first nitro group deactivates the ring, a localized excess of the nitronium ion ( NO2+​ ) or a thermal runaway (exceeding 5°C) provides enough activation energy to nitrate the remaining open position, yielding 6,7-dinitro-1,4-benzodioxane-2-carboxylic acid.

  • Solution: Strict stoichiometric control is non-negotiable. Use exactly 1.02 to 1.05 equivalents of fuming HNO3​ . Furthermore, utilize a syringe pump for the dropwise addition of the acid to prevent localized concentration spikes, and quench the reaction over crushed ice immediately upon completion to halt the kinetic cascade.

Q3: I attempted the alternative cyclization route using 4-nitrocatechol and methyl 2,3-dibromopropionate to avoid direct nitration, but I am getting uncyclized polymeric degradants. What is going wrong? A: The cyclization route relies on a double Williamson ether synthesis. The two hydroxyl groups of 4-nitrocatechol have different pKa values (the OH para to the nitro group is more acidic). If a hard base like K2​CO3​ is used, the initial alkylation is non-selective, and the intermediate fails to close the dioxane ring efficiently, leading to intermolecular polymerization.

  • Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) in highly dilute anhydrous DMF (0.05 M). The "Cesium Effect" enhances the nucleophilicity of the less acidic hydroxyl group and acts as a template to pre-organize the intermediate, drastically favoring intramolecular ring closure over intermolecular degradation.

Quantitative Data: Impurity Profiling & Mitigation

Impurity ProfileOrigin / Mechanistic CauseAnalytical SignaturePrimary Mitigation Strategy
7-Nitro Isomer Competing electronic directing effects; O4 outcompetes O1 as an ortho/para director.HPLC: RRT ~0.95.1H NMR: Loss of C7 proton signal; distinct meta-coupling.Lower reaction temp (-10°C); utilize bulky nitrating agents ( NO2​BF4​ ).
6,7-Dinitro Byproduct Over-nitration due to excess NO2+​ or thermal runaway above 5°C.HPLC: Late eluting, RRT ~1.30.MS: [M-H]- at m/z 269.Strict 1.05 eq HNO3​ stoichiometry; rapid thermal quench over ice.
Ring-Opened Degradants Oxidative cleavage of the dioxane ether linkages by concentrated H2​SO4​ .HPLC: Broad early peaks.MS: +18 Da (hydrolysis).Limit reaction time to <2 hours; ensure strictly anhydrous acid mixtures.
Uncyclized Intermediates (Cyclization route only) Incomplete double Williamson ether synthesis.TLC: Lower Rf than product.1H NMR: Presence of free -OH.Switch from K2​CO3​ to Cs2​CO3​ ; increase solvent dilution.

Self-Validating Experimental Protocol: Optimized Direct Nitration

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Materials:

  • 1,4-Benzodioxane-2-carboxylic acid (1.0 eq, 100 mmol)

  • Fuming Nitric Acid ( HNO3​ , >90%) (1.05 eq, 105 mmol)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (50 mL, solvent/catalyst)

Step-by-Step Methodology:

  • Acid Mixture Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with an internal thermocouple, add 50 mL of concentrated H2​SO4​ . Cool the flask to -5°C using an ice/salt bath.

  • Electrophile Generation (IPC 1): Slowly add fuming HNO3​ dropwise via a syringe pump over 30 minutes.

    • Validation Check: The internal temperature must not exceed 0°C during addition. If the temperature spikes, pause the syringe pump immediately.

  • Substrate Addition: Add the 1,4-benzodioxane-2-carboxylic acid solid portion-wise over 45 minutes, maintaining the internal temperature between -5°C and 0°C.

  • Reaction Monitoring (IPC 2): Stir the mixture at 0°C for 90 minutes.

    • Validation Check: Withdraw a 50 µL aliquot, quench in 1 mL ice water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is self-validated as complete when the starting material peak (RRT 1.0) is <2% by area. Do not exceed 2 hours of reaction time to prevent ring-opening.

  • Kinetic Quenching: Pour the reaction mixture slowly over 400 g of vigorously stirred crushed ice. Causality: Rapid thermal quenching prevents oxidative degradation and halts any secondary nitration cascades.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isomeric Enrichment (IPC 3): The crude solid contains a mixture of 6-nitro and 7-nitro isomers. Recrystallize from boiling ethanol/water (70:30 v/v).

    • Validation Check: Analyze the crystallized product via 1H NMR. The 6-nitro isomer will crystallize preferentially. Repeat the recrystallization cycle until the 7-nitro isomer is <5% by NMR integration.

References

  • Source: MDPI (Molecules)
  • Benzodioxan - Synthesis of Derivatives Source: Grokipedia URL
  • 1-(1,4-Benzodioxan-2-yl)

Sources

Troubleshooting

NMR Technical Support Center: Resolving Signal Overlap in 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

[1. Refining The Approach I've been drilling down on the FAQ troubleshooting and advanced protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

[1.

Refining The Approach

I've been drilling down on the FAQ troubleshooting and advanced protocols. Specifically, I'm focusing on the intricacies of Pure Shift NMR acquisition, including pulse sequences and pseudo-2D acquisition, as well as the utility of Aromatic Solvent Induced Shifts (ASIS) for aromatic region overlap. I'm exploring the mechanisms.

Constructing the Outline

I'm now integrating workflows for HSQC/HMBC and a quantitative data table that compares resolution techniques. I'm also drafting a decision tree diagram using Graphviz to illustrate strategies for resolving NMR overlap in benzodioxane derivatives, ensuring sufficient color contrast. Finally, I'm compiling the reference list with title, source, and URL for each entry.

Analyzing Spectral Overlap

I'm now focusing on spectral challenges. Specifically, I am examining overlap in the 4.0–5.5 ppm region, caused by the electron-withdrawing nitro group and exchange broadening of the C2-carboxylic acid proton. I'm exploring how these factors compress chemical shift dispersion and obscure underlying resonances.

Optimizing Signal Resolution

I'm now zeroing in on techniques to enhance spectral resolution. Considering the overlap of aromatic protons in CDCl3, I'm leaning toward using Aromatic Solvent Induced Shifts (ASIS) with Benzene- d6​ or Pyridine- d5​ to induce differential shielding and separate the signals. For unambiguous assignments of C2 vs. C3 protons and overlapping aromatic carbons, I'm planning to combine HSQC and HMBC experiments.

Implementing NMR Protocols

I'm now implementing the NMR protocols I've established. Specifically, I'm integrating 1H-13C HSQC and HMBC experiments to resolve the proton and carbon assignments within the benzodioxane derivative. I'm focusing on the causality; HSQC will distinguish the C3 protons from C2, while HMBC will link the dioxine ring to the aromatic system, bypassing the proton overlap, by looking at long-range correlations. I'm prioritizing PSYCHE Pure Shift NMR for acquisition.

Defining Experimental Parameters

I'm now outlining Bruker system protocols for Pure Shift NMR and ASIS. Specifically, I'm documenting the pseudo-2D acquisition parameters and chirp pulse calibration. For the pseudo-2D experiment, I'm ensuring synchronization between the t1 increment and data chunk duration to avoid sidebands, and I am preparing the processing steps including the use of pshift in TopSpin. Then, I am detailing the ASIS workflow, including solvent exchange via evaporation, potential lyophilization, and reconstitution in benzene-d6 or pyridine-d5, to resolve aromatic proton overlaps.

Implementing ASIS and Tables

I'm now implementing the ASIS experiment workflow, focusing on acquiring a new 1D 1 H spectrum in Benzene- d6​ (or Pyridine- d5​ ). I'll compare the aromatic region to my CDCl3 spectrum. I'm also creating a markdown table to compare Standard 1D, ASIS, 2D HSQC, and Pure Shift (PSYCHE) techniques. Finally, I'll complete my graphviz decision tree using specific color schemes for visual clarity.

Finalizing Visuals

I'm now putting the finishing touches on the visuals. I've re-examined the Graphviz syntax and constraints, specifically focusing on color contrast to improve visual clarity for the decision tree. I am ensuring that the text color provides sufficient contrast against the node background and that the diagram maintains a maximum width of 760 pixels. I am refining the DOT code to align with the revised guidelines.

Refining Graphviz Decision Tree

I'm currently revising the Graphviz decision tree to incorporate a new node and edge addressing the identification of signal overlap within 6-Nitro-benzodioxane. The diagram now clearly distinguishes between aliphatic and aromatic signal overlaps. The aliphatic node specifically addresses the C2/C3 protons and the ABX spin system, while the aromatic node describes nitro-induced crowding. This addition ensures the workflow's comprehensiveness and provides clear guidance, focusing on how to proceed.

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with complex spectral overlap in 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid and its structural analogs.

The 1,4-benzodioxane core combined with a C6-nitro group and a C2-carboxylic acid presents three distinct structural challenges that lead to NMR signal overlap[1]:

  • Diastereotopic Protons: The chiral center at C2 renders the two protons at C3 diastereotopic, creating a complex ABX (or AMX) spin system that often overlaps in the aliphatic region.

  • Aromatic Crowding: The strong electron-withdrawing and anisotropic effects of the C6-nitro group can compress the chemical shift dispersion of the H-5, H-7, and H-8 protons.

  • Exchange Broadening: The C2-carboxylic acid proton undergoes rapid exchange, leading to broad signals that can obscure underlying resonances.

Part 1: Troubleshooting Guides (FAQs)

Q1: The C2 and C3 protons on the dioxine ring appear as a convoluted multiplet. How can I resolve this ABX spin system without moving to a higher-field magnet? A1: The most effective method to resolve complex homonuclear splitting is Pure Shift NMR Spectroscopy , specifically the PSYCHE (Pure Shift Yielded by CHirp Excitation) or Zangger-Sterk (ZS) methods[2][3].

  • The Causality: In a standard 1D 1 H NMR spectrum, the C2 and C3 protons split each other due to scalar coupling ( 2J and 3J ), creating overlapping multiplets. Pure shift techniques suppress these homonuclear couplings ( JHH​ ), collapsing each multiplet into a single, sharp singlet at the exact chemical shift[4]. PSYCHE uses low-power, frequency-swept chirp pulses combined with weak field gradients to selectively refocus active spins, offering superior sensitivity and spectral purity compared to older broadband decoupling methods[5].

Q2: My aromatic protons (H-5, H-7, H-8) are overlapping in CDCl 3​ . What is the fastest non-destructive way to separate them? A2: Utilize Aromatic Solvent Induced Shifts (ASIS) by evaporating your CDCl 3​ and re-dissolving the sample in Benzene- d6​ (C 6​ D 6​ ) or Pyridine- d5​ [6][7].

  • The Causality: Different solvents interact with the solute via specific intermolecular forces. Aromatic solvents like C 6​ D 6​ form transient, non-covalent collision complexes with the electron-deficient nitroaromatic ring. The strong magnetic anisotropy of the benzene ring induces differential shielding (or deshielding) across the solute's protons based on their spatial geometry[8]. This differential shift is often enough to pull overlapping aromatic signals apart without requiring complex pulse sequences.

Q3: I need to unambiguously assign the C2 vs. C3 protons and the overlapping aromatic carbons. Which 2D experiments are optimal? A3: A combination of 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is required[9][10].

  • The Causality: HSQC will immediately differentiate the C3 protons from the C2 proton. Because the C3 protons are attached to the same carbon, they will show two distinct 1 H cross-peaks correlating to a single 13 C resonance (a CH 2​ group), whereas the C2 proton will correlate to its own distinct CH carbon. HMBC will link the dioxine ring to the aromatic system by showing long-range ( 3JCH​ ) correlations from the C2/C3 protons to the quaternary aromatic carbons (C4a, C8a), bypassing the proton overlap entirely[11].

Part 2: Advanced Experimental Protocols

Protocol A: PSYCHE Pure Shift NMR Acquisition

This protocol outlines the self-validating setup for acquiring a pure shift spectrum to collapse the C2/C3 multiplets.

  • Sample Preparation: Prepare a 10–20 mM sample in a high-quality NMR tube. To minimize convection artifacts (which degrade pure shift interferograms), a 3 mm NMR tube is highly recommended over a standard 5 mm tube[12].

  • Scout Scan: Acquire a standard 1D 1 H spectrum to determine the exact spectral width and optimize the receiver gain.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems or equivalent on JEOL/Varian). Set the pseudo-2D acquisition parameters. The experiment collects data in discrete time chunks.

  • Chirp Pulse Calibration: Set the flip angle ( β ) for the saltire chirp pulses to a low value (typically 15° to 20°). Scientific Insight: A lower flip angle balances overall sensitivity against the suppression of strong coupling artifacts[5][13].

  • Acquisition: Run the pseudo-2D experiment. Ensure the t1​ increment is synchronized with the data chunk duration (typically 15–30 ms) to avoid sideband artifacts.

  • Processing: Use the spectrometer's pure shift processing macro (e.g., pshift in TopSpin) to concatenate the chunks and perform Fourier transformation, yielding a 1D spectrum of pure singlets.

Protocol B: Aromatic Solvent Induced Shift (ASIS) Workflow

Use this workflow to rapidly resolve aromatic crowding via solvent-solute interactions.

  • Sample Recovery: Transfer the existing CDCl 3​ sample to a vial and gently evaporate the solvent under a stream of high-purity nitrogen gas.

  • Lyophilization (Crucial Step): To completely remove residual CDCl 3​ (which can disrupt the ASIS effect), add 0.5 mL of non-deuterated benzene to the vial, freeze the sample, and lyophilize it to a dry powder.

  • Reconstitution: Dissolve the dried 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid in 0.6 mL of Benzene- d6​ . If solubility is poor due to the carboxylic acid moiety, Pyridine- d5​ is an excellent high-polarity alternative.

  • Acquisition: Re-acquire the standard 1D 1 H spectrum. Compare the aromatic region (6.5–8.0 ppm) to the CDCl 3​ spectrum to identify the newly resolved H-5, H-7, and H-8 peaks.

Part 3: Quantitative Data & Visualization

Table 1: Comparison of NMR Resolution Techniques for Benzodioxanes
TechniquePrimary MechanismResolution GainAcquisition TimeBest Used For
Standard 1D 1 H N/ABaseline1–2 minsInitial purity and concentration check.
ASIS (C 6​ D 6​ ) Differential magnetic anisotropyModerate1–2 mins (after prep)Resolving crowded aromatic protons (H-5, H-7, H-8).
2D HSQC/HMBC Heteronuclear J -coupling correlationHigh (2D dispersion)30–120 minsUnambiguous C-H backbone assignment.
Pure Shift (PSYCHE) Broadband homonuclear decouplingVery High (Singlets only)15–45 minsCollapsing the C2/C3 ABX spin system.
Diagnostic Workflow Diagram

Below is the logical decision tree for resolving signal overlap in your benzodioxane samples.

G Start Signal Overlap Detected (6-Nitro-benzodioxane) Region Which region is overlapping? Start->Region Aliphatic Aliphatic (C2/C3) ABX Spin System Region->Aliphatic Aromatic Aromatic (C5/C7/C8) Nitro-induced crowding Region->Aromatic PureShift Run Pure Shift NMR (PSYCHE / ZS) Aliphatic->PureShift ASIS Apply ASIS (Switch to C6D6 or Pyridine-d5) Aromatic->ASIS Resolved1 Multiplets collapse to sharp singlets PureShift->Resolved1 Resolved2 Differential shielding separates peaks ASIS->Resolved2 Check Are assignments unambiguous? Resolved1->Check Resolved2->Check TwoD Run 2D NMR (HSQC & HMBC) Check->TwoD No Done Final Structure Verification Complete Check->Done Yes TwoD->Done

Decision workflow for resolving NMR signal overlap in benzodioxane derivatives.

Part 4: References

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Analytical Chemistry, National Institutes of Health (NIH). URL:[Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields University of Ottawa NMR Facility Blog. URL:[Link]

  • PSYCHE Pure Shift NMR Spectroscopy Manchester NMR Methodology Group, University of Manchester. URL:[Link]

  • NMR Evidence for Benzodioxane Structures Resulting from Incorporation of 5-Hydroxyconiferyl Alcohol into Lignins Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Sources

Optimization

long-term storage optimization to prevent degradation of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6)[1]. This compound is a critical building block frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6)[1]. This compound is a critical building block frequently utilized in the synthesis of novel α1D​ -adrenoreceptor antagonists, anti-inflammatory therapeutics, and cytotoxic anti-cancer agents[2][3][4].

Due to the presence of an electron-withdrawing nitro group coupled with a conformationally constrained, electron-rich 1,4-benzodioxine ring and a reactive carboxylic acid moiety, this compound is susceptible to specific environmental degradation pathways. This guide provides self-validating protocols and causal troubleshooting to ensure batch integrity during long-term storage.

Part 1: Core Storage Optimization & Methodology

Q: What is the optimal step-by-step methodology for long-term storage?

To prevent thermal degradation, photo-oxidation, and moisture-induced hydrolysis, researchers must implement a rigorous, self-validating storage protocol.

Step-by-Step Aliquoting and Storage Protocol:

  • Desiccation: Prior to sealing, ensure the lyophilized powder is placed in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours to remove trace surface moisture.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 10–50 mg) into amber borosilicate glass vials. Causality: Aliquoting prevents repeated atmospheric exposure and condensation accumulation associated with freeze-thaw cycles during daily lab use.

  • Inert Gas Blanketing: Gently purge each vial with Argon gas for 5–10 seconds before capping. Causality: Argon is heavier than ambient air and nitrogen; it effectively displaces oxygen at the bottom of the vial, preventing oxidative degradation of the benzodioxine ring[3].

  • Sealing: Seal the vials with PTFE-lined screw caps and wrap the junction tightly with Parafilm.

  • Temperature Control: Store the sealed aliquots in a monitored, non-frost-free freezer at -20°C .

Q: Why is light protection strictly required for this compound?

The nitroaromatic system in 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid is highly sensitive to ultraviolet (UV) and high-energy visible light. Photon absorption can excite the nitro group into a triplet state, initiating photolytic cleavage or promoting radical-mediated oxidation of the adjacent benzodioxine ring[4]. Amber glass filters out wavelengths below 500 nm, effectively neutralizing this degradation pathway.

Part 2: Visualizing Degradation and Prevention

StorageWorkflow Start 6-Nitro-2,3-dihydro-benzo [1,4]dioxine-2-carboxylic acid Light UV/Light Exposure (Photodegradation) Start->Light Moisture Moisture & O2 (Oxidation/Hydrolysis) Start->Moisture Temp Thermal Stress (Decarboxylation) Start->Temp Amber Amber Borosilicate Vials Light->Amber Prevent Argon Argon Gas Purge Moisture->Argon Prevent Cold -20°C Storage Temp->Cold Prevent Stable Long-Term Stability Maintained (>99% Purity) Amber->Stable Argon->Stable Cold->Stable

Workflow for preventing degradation of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid.

Part 3: Troubleshooting & Analytical Verification (FAQs)

Q: My stored batch has changed from a pale yellow powder to a dark orange/brown solid. What happened, and is it recoverable?

Diagnosis: A shift to a darker orange or brown color is the primary macroscopic indicator of nitroaromatic photodegradation or oxidative ring-opening of the 1,4-benzodioxine core[2][4]. This usually occurs if the compound was exposed to ambient light for extended periods or if the vial seal failed, allowing oxygen and moisture to permeate. Resolution: The compound is likely compromised. Do not use it for sensitive biological assays or critical synthetic steps, as the degradation byproducts (often complex polymeric mixtures or phenolic derivatives) will introduce significant experimental artifacts. You must re-purify the batch via preparative HPLC or discard it.

Q: How can I analytically verify the integrity of a stored batch before use in synthesis?

To establish a self-validating protocol, you must run quality control checks on stored aliquots prior to utilization. Relying solely on visual inspection is insufficient.

Table 1: Analytical Quality Control Parameters

Analytical MethodTarget Signal / Expected ResultIndicator of Degradation
RP-HPLC (UV at 254 nm) Single sharp peak (>98% Area).Appearance of early-eluting peaks (indicates polar degradation products like ring-opened phenols).
1 H-NMR (DMSO- d6​ ) Broad singlet ~13.0 ppm (COOH), aromatic protons ~7.5-8.0 ppm, aliphatic dioxine protons ~4.3-4.5 ppm.Loss of the COOH proton signal (decarboxylation) or shifting of the aliphatic dioxine peaks[2].
LC-MS (ESI-) Strong [M-H] ion at m/z 224.1.Presence of m/z 180.1 (loss of CO 2​ ) or m/z 194 (loss of NO).
FT-IR Strong C=O stretch ~1680-1700 cm −1 , NO 2​ stretches ~1530 & 1350 cm −1 [2].Broadening of the O-H stretch region (>3000 cm −1 ) indicating excessive moisture absorption[4].
Q: What is the best practice for preparing stock solutions?

When preparing stock solutions for biological evaluation (e.g., cytotoxicity assays[3]), dissolve the compound in anhydrous, sterile DMSO.

  • Causality: The carboxylic acid and nitro groups provide moderate polarity, making DMSO an ideal solvent. However, DMSO is highly hygroscopic. If the DMSO absorbs water, it can accelerate the hydrolysis of the compound over time.

  • Rule of Thumb: Never store DMSO stock solutions at room temperature. Aliquot the DMSO stocks and store them at -80°C. Limit freeze-thaw cycles of stock solutions to a maximum of three.

References

  • Scientific Research Publishing (SCIRP). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Retrieved from: [Link]

  • Taylor & Francis. Full article: Potential impacts of solvents topological aspects, Vanderwal effect, spectral investigation, and biological features of dodecyl 3,4,5-trihydroxybenzoate: anti-viral agent. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Catalytic Reduction Methods for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid: A Comprehensive Comparison Guide

The catalytic reduction of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid to its 6-amino counterpart is a pivotal transformation in the synthesis of functionalized benzodioxane derivatives, which serve as privil...

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Author: BenchChem Technical Support Team. Date: April 2026

The catalytic reduction of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid to its 6-amino counterpart is a pivotal transformation in the synthesis of functionalized benzodioxane derivatives, which serve as privileged scaffolds in medicinal chemistry (e.g., for alpha-adrenergic antagonists).

Designing a reduction protocol for this specific substrate requires navigating two major chemoselectivity challenges:

  • The 1,4-Dioxane Ring: The ether linkages must remain intact without undergoing hydrogenolytic cleavage.

  • The 2-Carboxylic Acid: The acidic moiety can poison noble metal catalysts or cause severe solubility issues in standard organic solvents if not properly managed.

This guide objectively compares three distinct catalytic methodologies—Direct Hydrogenation, Catalytic Transfer Hydrogenation, and Base-Metal Catalysis—providing field-proven protocols and mechanistic insights to ensure high-yield, self-validating workflows.

Mechanistic Imperatives & Reaction Pathway

The reduction of the 6-nitro group follows the classic Haber mechanism. The transformation requires three equivalents of hydrogen and proceeds sequentially through nitroso and hydroxylamine intermediates[1].

Causality in Catalyst Selection: If the catalyst suffers from poor hydrogen turnover, or if the reaction is starved of hydrogen, the highly reactive nitroso and hydroxylamine intermediates will accumulate. Under basic conditions (often induced by the newly formed aniline product), these intermediates will rapidly condense to form unwanted azo or azoxy dimers[1]. Therefore, maintaining a highly active catalyst surface and ensuring continuous hydrogen availability is non-negotiable for high chemoselectivity.

HaberMechanism Nitro Nitroarene (-NO₂) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +H₂, -H₂O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +H₂ Side Azo / Azoxy Dimers Nitroso->Side Condensation (Base/Poor Catalyst) Aniline Aniline (-NH₂) Hydroxyl->Aniline +H₂, -H₂O Hydroxyl->Side

Fig 1: Haber mechanism for nitro reduction highlighting potential off-target condensation pathways.

Comparative Analysis of Catalytic Systems

Method A: Direct Catalytic Hydrogenation (Pd/C + H₂ Gas)

Palladium on carbon (Pd/C) is the gold standard for nitro reductions due to its exceptional atom economy[2]. However, the free 2-carboxylic acid of the substrate can coordinate with the palladium surface, reducing catalytic efficiency. As demonstrated in studies optimizing the reduction of analogous nitrobenzoic acids, neutralizing the acid with an inorganic base (forming a sodium or potassium salt) drastically improves reaction kinetics and substrate solubility in aqueous media[3].

Method B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

For laboratories lacking high-pressure autoclaves, transfer hydrogenation using ammonium formate or hydrazine hydrate serves as an excellent alternative. While safer, the use of ammonium formate carries a specific risk: prolonged heating with the newly formed 6-amino group can lead to unintended N-formylation.

Method C: Base-Metal Transfer Catalysis (ImmFe-IL + Hydrazine)

Recent advancements in green chemistry have introduced Immobilized Iron Metal-Containing Ionic Liquids (ImmFe-IL) as highly chemoselective, heterogeneous catalysts. Studies have shown that ImmFe-IL, when paired with hydrazine hydrate, selectively reduces nitro-1,4-benzodioxanes to their corresponding amines in excellent yields without affecting other reducible functional groups[4]. This completely eliminates the need for pyrophoric noble metals.

Quantitative Performance Matrix

The following table summarizes the operational parameters and expected outcomes for the reduction of 6-nitro-benzodioxane derivatives across the three methodologies.

ParameterMethod A: Direct H₂Method B: Transfer (Pd)Method C: Base-Metal (Fe)
Catalyst 5% Pd/C10% Pd/CImmFe-IL (3 mol %)
Hydrogen Source H₂ Gas (30–50 psi)Ammonium FormateHydrazine Hydrate
Solvent Aqueous EthanolMethanolEthylene Glycol
Temperature 25 °C – 40 °C60 °C (Reflux)110 °C
Reaction Time 2 – 4 hours4 – 6 hours12 hours
Average Yield > 95%85 – 90%92 – 96%
Chemoselectivity High (Requires pH control)Moderate (Formylation risk)Very High
Scalability Excellent (Requires Autoclave)Moderate (Gas evolution)Good (Recyclable catalyst)

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating physical indicators and strategic workups to ensure the integrity of the final product.

Protocol 1: Direct Hydrogenation via Sodium Salt Formation (Method A)

This protocol utilizes in-situ salt formation to prevent catalyst poisoning and leverages isoelectric precipitation for a chromatography-free isolation.

  • Substrate Preparation: Suspend 10.0 mmol of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid in 30 mL of 1:1 Water/Ethanol. Add exactly 10.0 mmol of NaOH (1M aqueous solution).

    • Causality: Deprotonating the carboxylic acid forms a highly soluble sodium salt, preventing the free acid from coating and deactivating the Pd/C catalyst[3].

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 50 mg of 5% Pd/C.

  • Reduction: Transfer the mixture to a pressure vessel, purge with H₂ three times, and pressurize to 30 psi. Stir vigorously at room temperature.

    • Self-Validation: Monitor the pressure gauge. The cessation of pressure drop (typically after 2-3 hours) is a definitive physical indicator that hydrogen uptake is complete.

  • Filtration: Vent the vessel and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with 10 mL of water.

  • Isoelectric Isolation: Cool the filtrate in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Stop at pH ~3.5.

    • Causality: The product is an amphoteric amino acid. Adjusting the solution to its isoelectric point forces the 6-Amino-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid to precipitate out of solution, yielding a highly pure solid without the need for column chromatography.

  • Collection: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Iron-Catalyzed Transfer Hydrogenation (Method C)

Based on the robust chemoselectivity of immobilized iron catalysts[4], this method is ideal for bench-scale synthesis without pressure equipment.

  • Reaction Assembly: In a round-bottom flask, combine 1.0 mmol of the nitro substrate and 3 mol % of ImmFe-IL catalyst in 8 mL of ethylene glycol.

    • Causality: Ethylene glycol is chosen for its high boiling point and its ability to stabilize the ionic liquid catalyst matrix at elevated temperatures[4].

  • Reagent Addition: Add 3.0 mmol of hydrazine hydrate (NH₂NH₂·H₂O).

  • Heating & Monitoring: Heat the reaction mixture to 110 °C while stirring.

    • Self-Validation: Hydrazine decomposes into active hydrogen and nitrogen gas on the catalyst surface. The steady evolution of N₂ bubbles serves as a real-time, visual validation that transfer hydrogenation is actively occurring.

  • Workup: After 12 hours, cool the mixture to room temperature. Filter the heterogeneous ImmFe-IL catalyst (which can be washed and recycled).

  • Extraction: Dilute the filtrate with water, adjust to pH ~3.5, and extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate under vacuum to yield the pure amino acid.

Strategic Decision Workflow

Selecting the appropriate reduction method depends heavily on available infrastructure and production scale. Use the following logic matrix to determine the optimal path.

DecisionTree Start 6-Nitro-benzodioxane Reduction Strategy Scale Production Scale? Start->Scale Lab Lab Scale (< 10g) Scale->Lab Pilot Process Scale (> 100g) Scale->Pilot Transfer Transfer Hydrogenation (N₂H₄ / ImmFe-IL) Lab->Transfer Avoids pressure vessels Pilot->Transfer If autoclave unavailable H2Gas Direct Hydrogenation (H₂ Gas / Pd/C) Pilot->H2Gas High atom economy

Fig 2: Strategic decision matrix for selecting the optimal nitro reduction catalytic system.

References

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines. ACS Sustainable Chemistry & Engineering (2021).[Link]

  • Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. IAEA INIS Repository.[Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Frontiers in Chemistry (2021).[Link]

  • Reduction of nitrobenzoic acid (Patent JPS5726652A).
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link]

Sources

Comparative

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid compared to other nitroaromatic building blocks

An objective, deep-dive comparison guide designed for medicinal chemists, researchers, and drug development professionals evaluating nitroaromatic scaffolds. Executive Summary: The Evolution of Nitroaromatic Scaffolds In...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison guide designed for medicinal chemists, researchers, and drug development professionals evaluating nitroaromatic scaffolds.

Executive Summary: The Evolution of Nitroaromatic Scaffolds

In early-stage drug discovery, nitroaromatic compounds have historically served as fundamental building blocks. While simple monocyclic nitroaromatics like 4-nitrobenzoic acid are ubiquitous, they often lack the 3D complexity required to achieve high target selectivity and evade rapid metabolic degradation.

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid represents an advanced, conformationally restricted alternative. By embedding the aromatic system within a 1,4-benzodioxane core, this building block provides a rigidified bioisostere of a catechol ring, effectively preventing rapid metabolism by Catechol-O-methyltransferase (COMT) while offering a distinct stereocenter for chiral space exploration .

Structural & Physicochemical Comparison

To objectively evaluate the performance of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, we must benchmark it against traditional, open-chain, or monocyclic nitroaromatic alternatives widely used in the industry .

Feature6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid4-Nitrobenzoic acid2-Methyl-4-nitrobenzoic acid
Core Structure Fused Bicyclic (1,4-Benzodioxane)Monocyclic (Benzene)Monocyclic (Toluene)
Conformational Rigidity High: Oxygen atoms are locked in a half-chair conformation.Low: Freely rotating carboxylic acid group.Moderate: Ortho-methyl restricts carboxyl rotation.
Stereocenters 1 (C2 position): Allows for enantiomeric separation and chiral screening.0: Achiral.0: Achiral.
Metabolic Liability Low: Ether linkages resist COMT; acts as a protected catechol mimetic.Moderate: Susceptible to rapid hepatic reduction and conjugation.Moderate: Benzylic oxidation risk at the methyl group.
Primary Use Case GPCR ligands (e.g., α1​ -AR, 5-HT 1A​ ), target-specific kinase inhibitors.Generic amide couplings, basic pharmacophore exploration.Sterically hindered amide couplings, agrochemicals.

Mechanistic Advantages in Drug Design

The strategic selection of the 1,4-benzodioxane core over simple acyclic ethers or monocyclic rings is driven by precise mechanistic causality .

  • Spatial Orientation: The fused dioxane ring forces the oxygen lone pairs into a specific geometry that optimally interacts with hydrogen bond donors in receptor binding pockets (such as the 5-HT 1A​ receptor).

  • Chiral Divergence: The C2-carboxylic acid introduces a stereocenter. Enantiomers of benzodioxane derivatives frequently exhibit drastically different pharmacological profiles—for instance, the (S) -enantiomer may act as an antagonist while the (R) -enantiomer acts as an agonist.

  • Electronic Tuning: The electron-withdrawing nitro group at the C6 position stabilizes the electron-rich benzodioxane core against oxidative degradation, serving as a stable prodrug or a precursor for late-stage functionalization .

G Core 1,4-Benzodioxane Core (Conformational Restriction) Nitro 6-Nitro Group (Amine Precursor) Core->Nitro Electronic Tuning Carboxyl 2-Carboxylic Acid (Chiral Coupling Center) Core->Carboxyl Spatial Orientation Target2 Kinase Inhibitors (H-Bond Donor/Acceptor) Nitro->Target2 Post-Reduction Derivatization Target1 GPCR Ligands (e.g., 5-HT1A, α1-AR) Carboxyl->Target1 Amide/Ester Formation

Caption: Logical mapping of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid in drug design.

Synthetic Utility & Experimental Workflows

To effectively utilize this building block, researchers typically employ a two-step functionalization: reduction of the nitro group to an aniline, followed by amide coupling at the C2 position.

Workflow Start 6-Nitro-benzodioxane -2-carboxylic acid Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Intermediate 6-Amino-benzodioxane -2-carboxylic acid Step1->Intermediate Reduction Step2 Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Product Functionalized Scaffold Step2->Product Derivatization

Caption: Standard two-step synthetic workflow for functionalizing the benzodioxane building block.

Protocol 1: Catalytic Reduction of the 6-Nitro Group

Note: Experienced chemists often protect the C2-carboxylic acid as a methyl ester prior to reduction to avoid isolating a highly water-soluble zwitterionic amino acid.

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous Methanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert Argon atmosphere.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon or Parr apparatus (at 1-3 atm depending on scale). Stir vigorously at room temperature for 4-6 hours.

  • Causality & Self-Validation: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent acidic cleavage of the delicate 1,4-benzodioxane ether linkages. The reaction is self-validating via LC-MS monitoring: the disappearance of the nitro peak (strong UV absorbance, weak M+H) and the emergence of the highly polar amine (blue shift in UV, strong M+H) confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the 6-amino derivative.

Protocol 2: Amide Coupling of the C2-Carboxylic Acid
  • Activation: Dissolve the 6-amino-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir for 2-4 hours.

  • Causality & Self-Validation: HATU is prioritized over standard carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered amines to the conformationally restricted C2-carboxylic acid. DIPEA acts as a non-nucleophilic base, maintaining a basic pH without competing for the activated ester.

  • Workup: The protocol is validated through a sequential aqueous workup: washing the organic layer with 1M HCl removes unreacted amine and DIPEA, while washing with saturated NaHCO3​ neutralizes and removes any unreacted carboxylic acid and acidic HATU byproducts (HOAt).

Conclusion

Compared to simple monocyclic nitroaromatics, 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid offers superior 3D spatial geometry, built-in metabolic resistance against COMT, and a highly tunable chiral center. By integrating this scaffold into early-stage discovery pipelines, medicinal chemists can bypass the off-target toxicity and rapid clearance rates frequently associated with traditional planar nitrobenzenes, accelerating the development of highly selective GPCR and kinase therapeutics.

References

  • Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances Source: Frontiers in Chemistry URL: [Link]

  • Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D​ -Adrenoreceptor Antagonists, 5-HT 1A​ Full Agonists, and Cytotoxic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Validation

cross-validation of HPLC and GC methods for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid analysis

Title: Cross-Validation of HPLC and GC Methods for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid Analysis Executive Summary 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS No.: 797030-53-6) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of HPLC and GC Methods for 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid Analysis

Executive Summary

6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS No.: 797030-53-6) is a critical building block utilized in the synthesis of complex pharmaceutical active ingredients[1]. Because of its highly polar carboxylic acid moiety and the strongly UV-absorbing nitro-benzodioxine core, selecting the optimal analytical method requires balancing sensitivity, throughput, and sample matrix compatibility. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, structured in accordance with the ICH Q2(R2) guidelines for analytical procedure validation[2].

Analyte Profiling & Mechanistic Rationale

Understanding the physicochemical properties of the analyte is paramount for robust method development:

  • Chromophoric Activity: The nitro group attached to the aromatic benzodioxine ring provides a strong, distinct UV absorbance profile. This makes direct UV detection via HPLC highly sensitive without the need for pre-column derivatization[3].

  • Ionization & Polarity: The carboxylic acid group (pKa ~3.5) causes significant peak tailing in both liquid and gas phases if not properly managed.

    • HPLC Causality: To achieve sharp peak shapes and reproducible retention times on a reversed-phase C18 column, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid) to ensure the analyte remains in its fully protonated, neutral state.

    • GC Causality: Carboxylic acids exhibit poor volatility and high thermal degradation risks. To render the compound "GC-amenable," the polar -OH group must be masked. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.

Experimental Workflows & Protocols

G A 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (Analyte Matrix) B HPLC Workflow (Direct Analysis) A->B C GC Workflow (Derivatization Required) A->C D Dilution in Mobile Phase (Acetonitrile/Water + 0.1% TFA) B->D E Silylation (BSTFA + 1% TMCS) Incubation at 60°C for 30 min C->E F RP-HPLC-UV Analysis (C18 Column, 254 nm) D->F G GC-FID/MS Analysis (DB-5 Column, 280°C Injector) E->G H ICH Q2(R2) Cross-Validation Linearity, Accuracy, Precision F->H G->H

Parallel workflows for the analytical cross-validation of HPLC and GC methods.

Protocol A: RP-HPLC-UV Method (Self-Validating System)

Rationale: Direct analysis minimizes sample preparation errors, serving as the primary quantitative method.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Dilute serially with the mobile phase to construct a calibration curve (1–100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water containing 0.1% Trifluoroacetic acid (TFA). Mechanistic Note: TFA acts as an ion-pairing agent and pH buffer, suppressing the ionization of the carboxylic acid to prevent peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (optimal for the nitro-aromatic system).

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard six times. The system is validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5.

Protocol B: GC-FID Method with Pre-Column Derivatization

Rationale: Orthogonal validation requires a fundamentally different separation mechanism. Derivatization ensures robust gas-phase partitioning.

  • Sample Preparation & Derivatization:

    • Transfer 1.0 mL of the standard solution (in anhydrous Acetonitrile) to a GC vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA containing 1% TMCS.

    • Seal the vial and incubate at 60°C for 30 minutes. Mechanistic Note: Heat drives the silylation of the sterically hindered carboxylic acid to completion. TMCS acts as a catalyst by increasing the electrophilicity of the silylating agent.

  • Chromatographic Conditions:

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector: 280°C, Split ratio 10:1.

    • Detection: Flame Ionization Detector (FID) at 300°C.

ICH Q2(R2) Cross-Validation Data

To ensure the analytical procedures are fit for their intended purpose, both methods were validated according to the revised ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Range, Accuracy, and Precision[2],[4].

Table 1: Comparative Validation Parameters (Experimental Data Summary)

Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC-UVGC-FID (Derivatized)
Linearity Range Correlation coefficient ( R2 ) 0.9951.0 – 100 µg/mL ( R2 = 0.9998)5.0 – 150 µg/mL ( R2 = 0.9985)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.15 µg/mL1.20 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.50 µg/mL4.00 µg/mL
Accuracy (Recovery %) 98.0% – 102.0% at 3 concentration levels99.4% ± 0.6%98.1% ± 1.4%
Method Precision (RSD) 2.0% (n=6)0.8%1.9%
Specificity Baseline resolution from matrix/reagentsNo interference (Retention: 6.4 min)Baseline resolved from BSTFA artifacts

Critical Discussion & Method Selection

The cross-validation study demonstrates that both methods are highly capable of quantifying 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, but they serve different operational niches:

  • HPLC Superiority in Routine Analysis: The HPLC-UV method exhibits superior sensitivity (LOD of 0.15 µg/mL) and tighter precision (RSD 0.8%). The absence of a derivatization step eliminates a major source of variability and drastically reduces sample preparation time, making it the method of choice for routine lot-release and stability testing[3].

  • GC Utility for Orthogonal Verification: The GC-FID method, while exhibiting a higher LOQ due to the dilution effect of derivatization and baseline noise from silylating reagents, provides excellent orthogonal verification. It is particularly useful for detecting volatile impurities or residual solvents that do not absorb UV light, ensuring comprehensive purity profiling under a Quality-by-Design (QbD) framework[4].

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Source: evitachem.
  • Source: benchchem.
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Matrix: Handling 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 1185294-01-2)[1] Scientific Context & Mechanistic Hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 1185294-01-2)[1]

Scientific Context & Mechanistic Hazard Assessment

In medicinal chemistry, 6-nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid is a highly valued scaffold, frequently utilized to synthesize complex receptor ligands and bioactive amides[2]. However, handling this compound requires strict adherence to safety protocols due to the specific toxicological profile dictated by its structural moieties.

As a Senior Application Scientist, I strongly advise moving beyond generic safety data sheets by understanding the causality of this compound's hazards:

  • Nitroaromatic Moiety (Sensitization & Systemic Toxicity): Nitroaromatics are notorious structural alerts. They can act as haptens, covalently binding to skin proteins to induce severe allergic contact dermatitis. If systemically absorbed, they can be metabolically reduced to hydroxylamines, which oxidize hemoglobin to methemoglobin, impairing oxygen transport. Furthermore, under fire or extreme heat conditions, this group rapidly decomposes to emit highly toxic nitrogen oxides ( NOx​ )[3].

  • 1,4-Benzodioxine Core (Lipophilicity): The bicyclic benzodioxine ring drastically increases the molecule's lipophilicity. This allows the compound to partition rapidly into the stratum corneum, making dermal penetration a primary and highly efficient vector for systemic exposure.

  • Carboxylic Acid Group (Localized Irritation): As a proton donor, the carboxylic acid moiety causes immediate, localized pH drops upon contact with moisture on the skin, eyes, or respiratory mucosa, leading to acute tissue irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, generic laboratory PPE is insufficient. Implement the following self-validating PPE matrix before handling the powder or its solutions.

Protective GearSpecificationMechanistic Justification
Hand Protection Double-gloved: Nitrile (inner, min 0.11mm) + Neoprene or Extended-cuff Nitrile (outer). Upgrade to Butyl rubber if using DMSO.The benzodioxine ring's lipophilicity allows it to permeate standard thin nitrile over time. If dissolved in DMSO, the solvent acts as a carrier, requiring Butyl rubber to block rapid dermal transport.
Eye Protection Tightly fitting safety goggles (ANSI Z87.1+ compliant).The carboxylic acid is a severe ocular irritant. Fine powders present an aerosolized particulate hazard that standard safety glasses cannot fully block.
Body Protection Flame-resistant lab coat with knit cuffs + Tyvek sleeves.Knit cuffs prevent powder accumulation on exposed forearms. Flame-resistant materials are mandatory due to the explosive/toxic decomposition profile of nitroaromatics[3].
Respiratory N95 or P100 particulate respirator.Required only if handling outside a Ventilated Balance Enclosure (VBE) or during spill cleanup to prevent inhalation of micro-particles.

Operational Workflow: Step-by-Step Execution

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure during experimental setup.

Phase 1: Engineering Controls & Pre-Operation
  • Verify Containment: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) is operational with a face velocity between 0.4 and 0.6 m/s.

  • Eliminate Static: Lay down a static-dissipative weighing mat. Nitroaromatic powders readily hold static charges, which can lead to sudden aerosolization and inhalation exposure.

  • Segregate Incompatibles: Clear the workspace of strong oxidizing agents and strong bases.

Phase 2: Weighing and Transfer
  • Tool Selection: Use a grounded metal spatula or an anti-static ceramic spatula. Do not use plastic spatulas, which generate static electricity.

  • Tare and Transfer: Tare the receiving vial inside the VBE. Transfer the powder using a slow "tap-and-roll" method to minimize airborne dust.

  • Seal the System: Cap both the source bottle and the receiving vial tightly before removing them from the ventilated space.

Phase 3: Dissolution & Reaction Setup
  • Solvent Addition: Inject solvents (e.g., DMF, Methanol) directly into the capped vial via a septum syringe if possible. If opening the vial is necessary, do so strictly inside the fume hood.

  • Sonication Safety: If sonication is required to dissolve the carboxylic acid, place the sealed vial inside a secondary plastic beaker within the sonicator bath. This contains the highly toxic solution if the primary vial fractures under acoustic cavitation.

Decontamination and Disposal Plan

Spill Management Protocol
  • Powder Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic nitroaromatic dust. Instead, cover the spill with absorbent paper towels. Gently wet the towels with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution .

    • Causality: The mild base deprotonates the carboxylic acid moiety, converting the lipophilic compound into a highly water-soluble sodium salt. This eliminates the dust hazard and makes the residue easy to wipe up.

  • Liquid Spills: Absorb immediately with inert materials (vermiculite or universal binding pads).

  • Final Wash: Wash the affected surface with a standard laboratory detergent and water to remove any residual sodium salts.

Waste Segregation
  • Solid Waste: Place all contaminated spatulas, weigh boats, gloves, and paper towels into a puncture-resistant, sealable plastic bag. Label explicitly as: "Hazardous Solid Waste: Contains Nitroaromatics."

  • Liquid Waste: Dispose of reaction filtrates and mother liquors in a designated "Non-Halogenated Organic Waste" carboy (unless chlorinated solvents were used). Ensure this container is strictly segregated from reducing agents to prevent exothermic redox reactions.

Workflow Visualization

Below is the logical workflow for handling 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, mapping the critical safety checkpoints from preparation to disposal.

G Start 1. Pre-Operation Verify VBE & PPE Matrix Weighing 2. Weighing & Transfer (Anti-static tools used) Start->Weighing Face Velocity >0.4 m/s Reaction 3. Dissolution (Closed system setup) Weighing->Reaction Vial Capped in Hood Spill Spill Detected? Reaction->Spill Continuous Monitoring Decon Decontamination (NaHCO3 aqueous wipe) Spill->Decon Yes (Powder or Liquid) Disposal 4. Waste Segregation (Solid & Liquid Waste) Spill->Disposal No (Process Complete) Decon->Disposal Surface Neutralized

Caption: Safety and operational workflow for handling nitro-benzodioxine derivatives.

References

  • "产品种类- 格特生物 (6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid | CAS: 1185294-01-2)", Gert Biological.
  • "Safety Data Sheet - 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives", Combi-Blocks.
  • "Screening Compounds P115764 - Scientific Uses of Nitro-benzodioxin derivatives", EvitaChem.

Sources

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